CXM102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H27NO3 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(1S,6R)-6-[(2,3-dimethylphenyl)carbamoyl]-2,5-diphenylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C28H27NO3/c1-18-10-9-15-24(19(18)2)29-27(30)25-22(20-11-5-3-6-12-20)16-17-23(26(25)28(31)32)21-13-7-4-8-14-21/h3-17,22-23,25-26H,1-2H3,(H,29,30)(H,31,32)/t22?,23?,25-,26+/m1/s1 |
Clé InChI |
NPWMPGMYSMFHAR-NIOIZWOTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
CXM102: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CXM102 has emerged as a novel small molecule with significant potential in oncology. Preclinical evidence demonstrates its selective cytotoxicity against a range of human cancer cell lines while exhibiting no such effects on normal cells. The primary mechanism of action of this compound in cancer cells is the induction of autophagy, a cellular self-degradation process, through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: TFEB-Mediated Autophagy Induction
This compound functions as a potent activator of autophagy in cancer cells. This process is initiated by the promotion of nuclear translocation of Transcription Factor EB (TFEB). In the nucleus, TFEB binds to the promoter regions of autophagy-related genes, leading to their transcription and subsequent formation of autophagosomes. This cascade ultimately results in the degradation of cellular components and inhibition of cancer cell proliferation.
Signaling Pathway
The proposed signaling pathway for this compound's action in cancer cells involves the activation of TFEB, leading to the upregulation of autophagy. While the direct upstream target of this compound is yet to be fully elucidated, its activity is linked to the modulation of pathways that control TFEB's subcellular localization.
Quantitative Data on Anti-Cancer Activity
This compound has demonstrated a dose-dependent inhibitory effect on the growth of various human cancer cell lines. The following table summarizes the cytotoxic activity of this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | Data not available |
| HCCLM3 | Hepatocellular Carcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| DU145 | Prostate Carcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| THP-1 | Acute Monocytic Leukemia | Data not available |
| Note: Specific IC50 values were not provided in the primary research article. The study confirmed significant inhibition of cell growth in these cell lines in a dose-dependent manner. |
Detailed Experimental Protocols
The following are the key experimental protocols utilized to elucidate the mechanism of action of this compound.
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines (Hep3B, HCCLM3, HCT116, DU145, A549, THP-1) and normal human cell lines (L02, synoviocytes, FEK4) were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound was synthesized and dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which was further diluted in culture medium to the desired concentrations for experiments.
Cell Viability Assay
The cytotoxic effect of this compound on cancer cells was determined using a Cell Counting Kit-8 (CCK-8) assay.
Western Blot Analysis for Autophagy Markers
To confirm the induction of autophagy, the expression levels of key autophagy-related proteins, such as LC3, were analyzed by Western blotting.
-
Protein Extraction: Cancer cells were treated with this compound for indicated times. Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against LC3 and β-actin (as a loading control) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for TFEB Nuclear Translocation
The subcellular localization of TFEB was visualized by immunofluorescence staining.
Conclusion
This compound represents a promising new therapeutic candidate for cancer treatment. Its unique mechanism of action, centered on the induction of TFEB-mediated autophagy, provides a novel strategy for inhibiting cancer cell growth. The selective cytotoxicity of this compound towards cancer cells highlights its potential for a favorable therapeutic window. Further research is warranted to fully elucidate the upstream signaling events that mediate this compound's effects and to evaluate its efficacy in in vivo cancer models. This technical guide provides a foundational understanding of this compound's core mechanism, which will be invaluable for researchers and drug development professionals in the field of oncology.
An In-depth Technical Guide to the Core Properties and Applications of CXM102 (SM-102)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and applications of CXM102, an ionizable amino lipid integral to advanced drug delivery systems. This compound, also known as SM-102, has gained prominence for its critical role in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines, most notably the Moderna COVID-19 vaccine (mRNA-1273).
Chemical Structure and Properties
This compound is a synthetic ionizable lipid. Its structure is meticulously designed to facilitate the encapsulation and intracellular delivery of nucleic acids.
-
IUPAC Name: heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate
-
CAS Number: 2089251-47-6
-
Molecular Formula: C₄₄H₈₇NO₅
-
Molecular Weight: 710.18 g/mol
The key structural features of this compound include a tertiary amine head group, which is ionizable, and two long hydrophobic tails. This amphipathic nature is crucial for its function in forming lipid nanoparticles. The ionizable head group has a pKa of approximately 6.68, allowing it to be positively charged in acidic environments (like in the formulation process and within endosomes) and relatively neutral at physiological pH. This pH-dependent charge minimizes toxicity and facilitates the release of the mRNA payload into the cytoplasm.
Mechanism of Action in mRNA Delivery
This compound is a cornerstone component of lipid nanoparticles, which act as a vehicle to protect and transport delicate mRNA molecules to their target cells. The mechanism involves several key steps:
-
mRNA Encapsulation: During the formulation of LNPs in an acidic aqueous buffer (pH ~4), the tertiary amine of this compound becomes protonated, resulting in a positive charge. This positive charge allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, leading to efficient encapsulation of the mRNA within the lipid core of the nanoparticle.
-
Systemic Circulation: Once administered, the LNPs circulate in the bloodstream. At physiological pH (around 7.4), the surface of the LNP, which is shielded by a PEGylated lipid, is relatively neutral. This neutrality helps to reduce interactions with blood components and prevent rapid clearance by the immune system.
-
Cellular Uptake: LNPs are taken up by cells, primarily through a process called apolipoprotein E (ApoE)-mediated endocytosis.
-
Endosomal Escape: Inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH leads to the protonation of this compound within the LNP, giving it a positive charge. This positive charge is thought to promote the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane fusion and the release of the mRNA payload into the cytoplasm.
-
Protein Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the desired protein (e.g., a viral antigen or a therapeutic protein).
Caption: Signaling pathway of mRNA delivery via this compound-containing LNPs.
Quantitative Data on this compound-Based Lipid Nanoparticles
The physicochemical properties of this compound-containing LNPs are critical for their in vivo performance. The following tables summarize typical quantitative data for these nanoparticles, often formulated with other lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000).
Table 1: Typical Lipid Composition of this compound LNPs
| Component | Molar Ratio (%) |
| This compound (SM-102) | 50 |
| Cholesterol | 38.5 |
| DSPC | 10 |
| DMG-PEG2000 | 1.5 |
Table 2: Physicochemical Characteristics of this compound LNPs for mRNA Delivery [1]
| Parameter | Value |
| Particle Size (Diameter) | 70-100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| mRNA Concentration | 100 µg/mL ± 10% |
Note: These values can vary depending on the specific formulation process and the nature of the mRNA payload.
Experimental Protocols
A standardized protocol is essential for producing high-quality mRNA for LNP formulation.
-
DNA Template Preparation: A linear DNA template containing a T7 promoter, the desired open reading frame, and a poly(A) tail is generated, typically via PCR amplification from a plasmid.
-
In Vitro Transcription: The purified DNA template is used in an IVT reaction with T7 RNA polymerase, ribonucleotide triphosphates (including a modified nucleotide like N1-methylpseudouridine to reduce immunogenicity), and a cap analog. The reaction is typically incubated at 37°C for 2-4 hours.
-
Purification: The resulting mRNA is purified to remove enzymes, unincorporated nucleotides, and the DNA template. This is often achieved using a silica-based column or magnetic beads.
-
Quality Control: The integrity and purity of the mRNA are assessed using methods like agarose (B213101) gel electrophoresis and UV spectrophotometry.
Microfluidic mixing is a common and reproducible method for LNP formulation.
-
Preparation of Lipid Solution: The lipid components (this compound, cholesterol, DSPC, and DMG-PEG2000) are dissolved in ethanol (B145695) at the desired molar ratios (see Table 1).
-
Preparation of mRNA Solution: The purified mRNA is diluted in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: The ethanol-lipid solution and the aqueous-mRNA solution are loaded into separate syringes and pumped through a microfluidic mixing device (e.g., a NanoAssemblr). The rapid mixing of the two streams leads to the self-assembly of the lipids around the mRNA, forming LNPs.
-
Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.
-
Characterization: The formulated LNPs are characterized for their size, PDI, zeta potential, and mRNA encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a RiboGreen assay.
Caption: Experimental workflow for the formulation of this compound-mRNA LNPs.
Animal models are used to evaluate the efficacy and safety of the formulated LNPs.
-
Administration: The this compound-mRNA LNPs are administered to animals (e.g., mice) via the desired route (e.g., intravenous or intramuscular injection).
-
Sample Collection: At various time points post-administration, blood and tissue samples are collected.
-
Efficacy Assessment: The expression of the protein encoded by the delivered mRNA is quantified. For example, if the mRNA encodes a reporter protein like luciferase, its activity can be measured using an in vivo imaging system. For vaccine applications, the induction of an immune response (e.g., antibody titers) is assessed.
-
Biodistribution: The distribution of the LNPs and/or the expressed protein in different organs can be determined.
-
Tolerability: The safety of the formulation is evaluated by monitoring the health of the animals and analyzing markers of toxicity.
Conclusion
This compound (SM-102) is a highly effective ionizable lipid that has been instrumental in the successful clinical translation of mRNA therapeutics. Its unique chemical structure and pH-responsive nature enable the efficient encapsulation, protection, and intracellular delivery of mRNA. The formulation of this compound into lipid nanoparticles with specific compositions and controlled physicochemical properties is key to achieving potent and well-tolerated therapeutic outcomes. The experimental protocols outlined in this guide provide a framework for the development and evaluation of this compound-based delivery systems for a wide range of research and therapeutic applications.
References
CXM102: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CXM102 is a novel small molecule identified as a potent activator of autophagy.[1][2][3] Its discovery stems from research into age-related cellular decline, specifically focusing on the rejuvenation of senescent Bone Marrow Stromal/Stem Cells (BMSCs).[4][5] this compound has demonstrated the ability to induce autophagy in aged BMSCs, leading to their rejuvenation and preferential differentiation into osteoblasts over adipocytes.[1][4][5] The primary mechanism of action involves the promotion of nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2][4] In vivo studies in middle-aged male mice have shown that this compound can stimulate bone anabolism, delay age-related bone loss, reduce systemic inflammation, and decrease organ fibrosis, ultimately extending lifespan.[1][4][5] This document provides a comprehensive overview of the discovery, proposed synthesis pathway, mechanism of action, and key experimental data related to this compound.
Discovery of this compound
The discovery of this compound was a result of a targeted search for therapeutic agents capable of reversing the effects of cellular senescence in the context of age-related diseases, particularly senile osteoporosis.[4][5] Bone Marrow Stromal/Stem Cells (BMSCs) are crucial for bone homeostasis, but with age, they show a decreased capacity for osteogenic differentiation and a preferential shift towards adipogenesis, contributing to bone loss.[4] Recognizing that enhancing autophagy could rejuvenate these aged cells, a novel autophagy activator, this compound, was synthesized and identified.[4][5] The screening process likely involved evaluating a library of compounds for their ability to induce autophagic flux in aged BMSC models.
Synthesis Pathway
The precise, step-by-step chemical synthesis pathway for this compound (Molecular Formula: C28H27NO3) has not been detailed in the currently available scientific literature.[2] However, the discovery and development of a novel small molecule like this compound typically follows a structured workflow encompassing initial screening, lead optimization, and eventual synthesis for in vitro and in vivo testing.
Mechanism of Action
This compound functions as a potent autophagy activator by modulating a key cellular signaling pathway. The central mechanism is the promotion of the nuclear translocation of Transcription Factor EB (TFEB).[1][2][4]
-
TFEB Regulation: Under normal conditions, TFEB is phosphorylated by mTORC1 and remains in the cytoplasm, inactive.
-
This compound Intervention: this compound facilitates the dephosphorylation and subsequent translocation of TFEB into the nucleus.
-
Gene Transcription: Once in the nucleus, TFEB binds to the promoters of genes involved in lysosomal biogenesis and autophagy, upregulating their expression.
-
Cellular Rejuvenation: This enhanced autophagic flux allows for the efficient clearance of cellular waste and damaged organelles in aged BMSCs, restoring their function and promoting a shift from adipogenic to osteogenic differentiation.[4][5]
Quantitative Data
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Efficacy of this compound on Human BMSCs
| Parameter | Concentration | Outcome | Reference |
|---|---|---|---|
| Cell Viability | 0, 5, 10, 20 µmol/L | Dose-dependent effects on hBMSC senescence were studied. | [5] |
| Autophagy Induction | 0, 5, 10, 20 µmol/L | Increased autophagic influx observed in aged hBMSCs. | [5] |
| Osteoblast Formation | Not Specified | this compound favored the formation of osteoblasts. |[4] |
Table 2: In Vivo Effects of this compound in Middle-Aged Male Mice
| Parameter | Observation | Impact | Reference |
|---|---|---|---|
| Bone Metabolism | Stimulated bone anabolism | Delayed age-related bone loss | [1][4] |
| Bone Marrow | Reduced marrow adipocytes | Shift towards osteogenesis | [1][4] |
| Systemic Health | Decreased serum inflammation levels | Reduced organ fibrosis | [1][4] |
| Lifespan | Not Quantified | Extended lifespan observed |[1][4] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the research institution, the published work describes the core methodologies used to characterize this compound.
In Vitro Analysis of Human Bone Marrow Stromal Cells (hBMSCs): The primary in vitro model involved the use of human BMSCs. To study the effects of this compound on cellular senescence, hBMSCs were pretreated with various concentrations of the compound (e.g., 0, 5, 10, 20 μmol/L).[5] Key assays would have included:
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: To quantify the number of senescent cells.
-
Western Blot Analysis: To measure the levels of autophagy markers such as LC3-II/LC3-I ratio and p62/SQSTM1.
-
Immunofluorescence Microscopy: To visualize the nuclear translocation of TFEB.
-
Osteogenic and Adipogenic Differentiation Assays: To assess the differentiation potential of BMSCs after treatment, likely using Alizarin Red S staining for mineralization (osteogenesis) and Oil Red O staining for lipid droplets (adipogenesis).
In Vivo Studies in Animal Models: The in vivo efficacy of this compound was evaluated in middle-aged male mice.[1][4] These studies likely involved:
-
Systematic Administration: this compound was administered to the mice over a defined period.
-
Micro-Computed Tomography (µCT): To analyze bone microarchitecture and quantify bone volume and density in skeletal sites like the femur.
-
Histological Analysis: Of bone and other organs to assess changes in cellular composition, such as the number of osteoblasts and adipocytes in the bone marrow, and to evaluate organ fibrosis.
-
Serum Analysis: To measure levels of inflammatory cytokines and other biomarkers of aging.
-
Lifespan Studies: Monitoring a cohort of treated animals against a control group to determine effects on overall longevity.
Conclusion
This compound is a promising therapeutic candidate that addresses a fundamental mechanism of aging—the decline in autophagic function. By rejuvenating senescent BMSCs and promoting bone formation, it presents a novel strategy for combating age-related osteoporosis.[4][5] Furthermore, its systemic benefits, including reduced inflammation and extended lifespan in preclinical models, suggest a broader potential for improving healthspan.[1][4] Further research into its chemical synthesis, pharmacokinetics, and safety profile will be critical for its translation into a clinical setting for treating osteoporosis and potentially other age-related diseases.
References
- 1. Novel autophagy modulators: Design and synthesis of (+)-epogymnolactam analogues and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
CXM102: A Novel Autophagy Activator for the Rejuvenation of Senescent Bone Marrow Stromal Cells
A Technical Guide on Target Identification and Validation
This technical guide provides an in-depth overview of the target identification and validation of CXM102, a novel small molecule compound. The information is tailored for researchers, scientists, and drug development professionals interested in the fields of aging, regenerative medicine, and osteoporosis.
Executive Summary
This compound has been identified as a potent autophagy activator with a novel mechanism of action centered on the promotion of Transcription Factor EB (TFEB) nuclear translocation.[1][2][3][4][5][6][7][8] In both in vitro and in vivo studies, this compound has demonstrated the ability to rejuvenate aged Bone Marrow Stromal/Stem Cells (BMSCs), shifting their differentiation lineage from adipogenesis towards osteogenesis.[2][3][4] This targeted action on cellular senescence and autophagy presents a promising therapeutic strategy for age-related diseases such as osteoporosis. Furthermore, preclinical studies in mice have shown that long-term administration of this compound can lead to an extension of healthspan and lifespan, surpassing some of the benefits observed with rapamycin.[1][9]
Target Identification and Mechanism of Action
The primary molecular target of this compound has been identified as a key regulator of autophagy and lysosomal biogenesis. The core mechanism of action is the enhancement of the nuclear translocation of Transcription Factor EB (TFEB).[1][2][3][4][5][6][7]
Signaling Pathway
This compound initiates a signaling cascade that leads to the rejuvenation of aged BMSCs. Upon administration, this compound promotes the translocation of TFEB from the cytoplasm to the nucleus. In the nucleus, TFEB activates the expression of genes involved in autophagy and lysosomal biogenesis. This enhancement of the cellular degradation and recycling machinery counteracts the effects of senescence in aged BMSCs. The rejuvenated BMSCs then exhibit a preferential differentiation into osteoblasts, the cells responsible for bone formation, at the expense of adipocytes.
Caption: this compound Signaling Pathway.
In Vitro Validation Studies
A series of in vitro experiments have been conducted to validate the biological activity of this compound on human Bone Marrow Stromal/Stem Cells (hBMSCs).
Experimental Workflow: In Vitro Analysis
The general workflow for the in vitro validation of this compound involves the isolation and culture of aged hBMSCs, followed by treatment with varying concentrations of the compound. Subsequent analyses are performed to assess changes in autophagy, senescence markers, and cell differentiation.
References
- 1. Fight Aging! Newsletter, September 9th 2024 – Fight Aging! [fightaging.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TFEB | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Bone Research [journal.hep.com.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
In Vitro Efficacy of CIL-102: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the in vitro effects of CIL-102, a promising anti-cancer compound. CIL-102, a semi-synthetic alkaloid derivative of Camptotheca acuminata, has demonstrated significant cytotoxic and anti-proliferative activities across a range of human cancer cell lines. This document details the compound's impact on cell viability, cell cycle progression, and apoptosis, and elucidates the underlying molecular mechanisms and signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology and drug development. While the initial query referenced "CXM102," publicly available scientific literature extensively documents the activities of a closely named compound, "CIL-102." It is presumed that "this compound" was a typographical error, and this guide will focus on the well-characterized effects of CIL-102. Brief summaries for other similarly named compounds, NKTR-102 and CMX-2043, are also included for comparative context.
Introduction to CIL-102
CIL-102 (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is a novel anti-microtubule agent that has shown potent anti-cancer effects in various cancer types, including prostate, colorectal, gastric, and astrocytoma cell lines.[1][2][3][4][5] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to tubulin, leading to mitotic arrest and subsequent apoptosis.[3][6] This guide synthesizes the current understanding of CIL-102's in vitro activity, providing a valuable resource for researchers investigating its therapeutic potential.
In Vitro Effects of CIL-102 on Cancer Cell Lines
CIL-102 exhibits a dose-dependent inhibition of cell growth across multiple cancer cell lines. The following tables summarize the quantitative data from various in vitro studies.
Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| PC-3 | Prostate Cancer | MTT & SRB | Dose-dependent | Inhibition of cell growth | [3][6] |
| DLD-1 | Colorectal Cancer | MTT | 1 µM (24h) | ~55% cell survival | [7] |
| HCT-116 | Colorectal Cancer | MTT | 1 µM (24h) | ~50% cell survival | [7] |
| U87 | Astrocytoma | Not Specified | 1.0 µM | Inhibition of proliferation | [2] |
| LNCaP C-81 | Castration-Resistant Prostate Cancer | Trypan Blue | 1 µM (72h) | Significant reduction in cell proliferation | [1] |
Note: HCoEpiC (normal human colonic epithelial cells) showed no significant cytotoxic effects from CIL-102 treatment, suggesting a degree of selectivity for cancer cells.[7]
Cell Cycle Analysis
A hallmark of CIL-102's mechanism is the induction of cell cycle arrest at the G2/M phase.
| Cell Line | Cancer Type | Concentration | Duration | % Cells in G2/M Phase | Reference |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | Accumulation in G2/M | [3][6] |
| DLD-1 | Colorectal Cancer | 1 µM | 6h | 22 ± 2% | [7] |
| DLD-1 | Colorectal Cancer | 1 µM | 12h | 35 ± 2% | [7] |
| DLD-1 | Colorectal Cancer | 1 µM | 24h | 52 ± 2% | [7] |
| LNCaP C-81 | Castration-Resistant Prostate Cancer | 1 µM | 72h | 3-fold increase | [1] |
| U87 | Astrocytoma | 1.0 µM | Not Specified | G2/M arrest | [2] |
Induction of Apoptosis
Following G2/M arrest, CIL-102 effectively induces apoptosis in cancer cells.
| Cell Line | Cancer Type | Concentration | Duration | % Apoptotic Cells (Annexin V+) | Reference |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | Increased sub-G0/G1 population | [3][6] |
| DLD-1 | Colorectal Cancer | 1 µM | 6h | 12 ± 4% | [7] |
| DLD-1 | Colorectal Cancer | 1 µM | 12h | 13 ± 2% | [7] |
| DLD-1 | Colorectal Cancer | 1 µM | 24h | 26 ± 3% | [7] |
| DLD-1 | Colorectal Cancer | 1 µM | 24h | Increased intracellular ROS production | [8] |
| Gastric Cancer Cells | Gastric Cancer | Not Specified | Not Specified | Significant induction of apoptosis | [4] |
Molecular Mechanisms and Signaling Pathways
CIL-102's anti-cancer activity is mediated through a multi-faceted mechanism targeting key cellular processes.
Microtubule Destabilization
CIL-102 directly interacts with tubulin, inhibiting its polymerization and disrupting the microtubule network.[3][6] This leads to the activation of the spindle assembly checkpoint, causing mitotic arrest.
ROS-Mediated Signaling
CIL-102 induces the generation of reactive oxygen species (ROS), which plays a crucial role in its anti-cancer effects in several cell lines.[2][4][8]
References
- 1. Novel CIL-102 Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory effect of CIL-102 on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel regulator role of CIL-102 in the epigenetic modification of TNFR1/TRAIL to induce cell apoptosis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CIL-102 interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Two Novel CIL-102 Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Initial searches for the compound "CXM102" have yielded no specific results. Publicly available scientific and medical databases do not contain information pertaining to a compound with this designation.
This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including data presentation, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational data on the compound's mechanism of action, chemical properties, and associated research.
The search results did identify several other therapeutic agents with a "102" designation, such as:
-
TAS-102 (Trifluridine/Tipiracil): An oral combination anticancer drug.[1][2]
-
CUE-102: A novel fusion protein for treating WT1-positive malignancies.[3]
-
CHT102: A CAR-T therapy for MSLN-positive advanced solid tumors.[6][7]
-
CRx-102: A combination of dipyridamole (B1670753) and low-dose prednisolone (B192156) for osteoarthritis.[8]
-
NKTR-102: A topoisomerase I inhibitor-polymer conjugate.[9]
It is possible that "this compound" is an internal development code, a preclinical compound with no publicly disclosed data, or a typographical error.
To proceed with your request, please provide one of the following:
-
Clarification of the compound name: Please verify the correct spelling or designation.
-
Alternative compound: If you are interested in a report on one of the compounds listed above or another agent, please specify.
-
Relevant publications or internal documents: Any existing information on this compound would provide a starting point for a comprehensive review.
Without further clarification, it is not possible to generate the requested technical guide.
References
- 1. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. A Clinical Study of CHT102 in Mesothelin Positive Advanced Solid Tumors | Clinical Research Trial Listing ( Mesothelin Positive Tumors ) ( NCT06717022 ) [trialx.com]
- 7. meddatax.com [meddatax.com]
- 8. CombinatoRx Drug Candidate CRx-102 Demonstrates… | Flagship Pioneering [flagshippioneering.com]
- 9. NKTR-102 in Combination With Cetuximab in Patients With Refractory Solid Tumors (Phase 2a) and Metastatic or Locally Advanced Colorectal Cancer (Phase 2b) | Clinical Research Trial Listing [centerwatch.com]
The Novelty of CXM102 (TAS-102): An In-depth Technical Guide
Disclaimer: The compound "CXM102" is not uniquely identified in publicly available scientific literature. This guide assumes the user is referring to TAS-102 (trifluridine/tipiracil) , an approved anti-cancer agent with a well-documented novel mechanism of action.
Introduction
TAS-102 (branded as Lonsurf®) is an oral nucleoside antitumor agent that represents a significant advancement in the treatment of refractory metastatic colorectal cancer (mCRC) and other solid tumors.[1][2] Its novelty lies in a unique dual-component mechanism that overcomes resistance to conventional fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU). TAS-102 is a combination of two active molecules: trifluridine (B1683248) (FTD), a thymidine-based nucleoside analog, and tipiracil (B1663634) (TPI), a thymidine (B127349) phosphorylase (TP) inhibitor, in a 1:0.5 molar ratio.[1] This combination provides a distinct advantage in the treatment of patients who have become resistant to other therapies.[1][2]
Core Novelty and Mechanism of Action
The primary innovation of TAS-102 is its mechanism of action, which differs significantly from that of 5-FU. While both FTD and 5-FU can inhibit thymidylate synthase (TS), the primary cytotoxic effect of orally administered TAS-102 is the incorporation of FTD into DNA, leading to DNA dysfunction.[3] This is in contrast to 5-FU, whose main mechanism is the inhibition of TS.
The second novel aspect is the role of tipiracil. FTD is rapidly degraded by thymidine phosphorylase. Tipiracil inhibits this enzyme, thereby increasing the bioavailability of FTD and allowing for oral administration and sustained therapeutic concentrations.[1][3]
The mechanism of action can be summarized in the following steps:
-
Oral Administration and Absorption: TAS-102 is administered orally.
-
Inhibition of FTD Metabolism: Tipiracil inhibits thymidine phosphorylase, preventing the rapid degradation of trifluridine.
-
Cellular Uptake and Phosphorylation: Trifluridine enters cancer cells and is phosphorylated by thymidine kinase to its active triphosphate form, FTD-TP.
-
DNA Incorporation: FTD-TP is incorporated into the DNA of cancer cells in place of thymidine.
-
Induction of DNA Dysfunction: The presence of FTD in the DNA leads to DNA strand breaks and overall DNA dysfunction, ultimately triggering cell death.
Quantitative Data
Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)
| Clinical Trial | Treatment Arm | Number of Patients | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| RECOURSE (Phase III) | TAS-102 | 534 | 7.1 months | 2.0 months |
| Placebo | 266 | 5.3 months | 1.7 months | |
| SUNLIGHT (Phase III) | TAS-102 + Bevacizumab | 246 | 10.8 months | 5.6 months |
| TAS-102 | 245 | 7.5 months | 2.4 months | |
| C-TASK FORCE (Phase I/II) | TAS-102 + Bevacizumab | 25 | 11.4 months | 5.6 months |
Pharmacokinetic Parameters of TAS-102 Components
| Parameter | Trifluridine (FTD) | Tipiracil (TPI) |
| Tmax (Time to Peak Concentration) | ~2 hours | ~3 hours |
| Half-life (t1/2) | ~1.4 hours (Day 1), ~2.1 hours (Day 12) | ~2.1 hours (Day 1), ~2.4 hours (Day 12) |
| Effect of Food | Cmax decreased by ~40%, AUC not significantly affected | Cmax and AUC decreased by ~40% |
Experimental Protocols
In Vitro Cytotoxicity Assay (Representative Protocol)
This protocol is a general representation of an MTT assay used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, SW-48) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of trifluridine (FTD) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the FTD solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used for FTD).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of FTD that inhibits cell growth by 50%).
Trifluridine (FTD) Incorporation into DNA Assay
This protocol describes a method to quantify the amount of FTD incorporated into cellular DNA.
-
Cell Treatment: Culture cancer cells and treat them with a known concentration of FTD for a specified period (e.g., 24 hours).
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions. Ensure the DNA is of high purity.
-
DNA Digestion: Digest the extracted DNA into individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Precipitate the digested sample to remove proteins and other contaminants. The supernatant containing the nucleosides is then collected and prepared for analysis.
-
LC-MS/MS Analysis: Quantify the amount of FTD in the digested DNA sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A standard curve with known concentrations of FTD is used for accurate quantification.
-
Data Normalization: Normalize the amount of FTD to the total amount of DNA analyzed (e.g., FTD pg/µg DNA).
Thymidine Phosphorylase (TP) Inhibition Assay (Representative Protocol)
This is a general protocol to assess the inhibitory activity of a compound against thymidine phosphorylase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.4), thymidine (the substrate), and the test compound (tipiracil) at various concentrations.
-
Enzyme Addition: Add a purified solution of thymidine phosphorylase to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, allowing the enzyme to convert thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Product Quantification: Measure the amount of thymine produced. This can be done spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 300 nm).
-
Data Analysis: Calculate the percentage of inhibition of TP activity for each concentration of tipiracil and determine the IC50 value.
Human Cancer Xenograft Model Protocol
This protocol outlines the general procedure for evaluating the in vivo antitumor activity of TAS-102.
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, TAS-102, and potentially other comparator agents.
-
Drug Administration: Administer TAS-102 orally at a specified dose and schedule (e.g., 150 mg/kg/day, twice daily for 14 days).[4] Administer the vehicle to the control group following the same schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size, or when the animals show signs of excessive toxicity.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualizations
Caption: Mechanism of action of TAS-102.
Caption: Workflow for in vivo xenograft model experiments.
References
- 1. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]
- 3. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, TAS-102, with Oxaliplatin on Human Colorectal and Gastric Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
An In-depth Technical Guide on the Core Therapeutic Potential of TAS-102 (Trifluridine/Tipiracil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-102, a combination oral cytotoxic agent, has emerged as a significant therapeutic option in the management of refractory metastatic colorectal cancer (mCRC) and other solid tumors. This technical guide provides a comprehensive overview of the core attributes of TAS-102, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols of pivotal studies. The unique dual-action mechanism, involving the direct incorporation of trifluridine (B1683248) into DNA and the inhibition of trifluridine degradation by tipiracil (B1663634), offers a distinct advantage, particularly in patient populations resistant to standard fluoropyrimidine-based chemotherapies. This document is intended to be a resource for researchers, scientists, and drug development professionals, providing in-depth information to support further investigation and clinical application of this agent.
Introduction
TAS-102 is an oral combination drug comprised of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine (B127349) phosphorylase (TP) inhibitor, in a 1:0.5 molar ratio.[1][2] The development of TAS-102 was driven by the need for effective therapies in patients with mCRC who have progressed on or are intolerant to standard chemotherapies, including fluoropyrimidines (like 5-fluorouracil), irinotecan, oxaliplatin (B1677828), and targeted agents.[3][4] The primary mechanism of action of FTD is its incorporation into DNA, leading to DNA dysfunction, while TPI increases the bioavailability of FTD by preventing its degradation by thymidine phosphorylase.[5][6] This guide will delve into the technical details of TAS-102, presenting a comprehensive analysis of its therapeutic potential.
Mechanism of Action
The antitumor activity of TAS-102 is a result of the synergistic action of its two components, trifluridine and tipiracil.
Trifluridine (FTD): DNA Disruption
Trifluridine is a nucleoside analog that, after being phosphorylated intracellularly to its active triphosphate form (FTD-TP), is incorporated into DNA.[5][7] This incorporation is the primary mechanism of its cytotoxic effect and leads to DNA dysfunction, including DNA strand breaks.[8][9] Unlike 5-fluorouracil (B62378) (5-FU), which primarily functions by inhibiting thymidylate synthase (TS), the incorporation of FTD into DNA is the dominant mechanism of action for TAS-102 at its clinically administered oral dose.[8][9] This distinction is crucial as it allows TAS-102 to be active in 5-FU-resistant cancer cells.[3]
Tipiracil (TPI): Enhancing FTD Bioavailability and Anti-Angiogenic Effects
Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), an enzyme that rapidly degrades FTD.[6][10] By inhibiting TP, tipiracil significantly increases the systemic exposure and bioavailability of FTD, allowing for effective oral administration.[6] Furthermore, TP is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and has pro-angiogenic properties.[9] By inhibiting TP, tipiracil may also exert an anti-angiogenic effect, further contributing to the overall antitumor activity of TAS-102.[5][9]
Signaling Pathways
The primary mechanism of TAS-102, DNA incorporation of trifluridine, triggers a cascade of intracellular signaling events, primarily centered around the DNA damage response (DDR). Tipiracil's inhibition of thymidine phosphorylase also has implications for angiogenesis signaling.
Trifluridine-Induced DNA Damage Response
The incorporation of FTD into DNA leads to replication stress and the activation of the DNA damage response pathway. This involves the phosphorylation of Chk1 and the accumulation of p53 and p21 proteins, ultimately leading to cell cycle arrest, primarily at the G2/M phase, and apoptosis.[11][12] Recent studies have also suggested that FTD/TPI can induce ferroptosis in colorectal cancer cells by stabilizing p53 and subsequently downregulating SLC7A11 expression.[12]
Tipiracil's Anti-Angiogenic Signaling
Tipiracil's inhibition of thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is believed to contribute to an anti-angiogenic effect. TP promotes angiogenesis, and its inhibition by tipiracil can disrupt this process, potentially reducing blood supply to the tumor. While the direct downstream signaling cascade is less elucidated than the FTD pathway, it is thought to interfere with the broader VEGF signaling axis.
Preclinical Data
The antitumor activity of TAS-102 has been demonstrated in various preclinical models, including in vitro cell lines and in vivo xenograft studies. A key finding from these studies is the efficacy of TAS-102 in 5-FU-resistant cancer models.
In Vitro Studies
In vitro studies have shown that FTD is cytotoxic to a range of human cancer cell lines. Importantly, FTD retains its activity against 5-FU-resistant cell lines, which is attributed to its different primary mechanism of action.
In Vivo Xenograft Studies
TAS-102 has demonstrated significant antitumor activity in multiple human cancer xenograft models in mice. These studies have been instrumental in establishing the effective dose and schedule for clinical trials.
Table 1: Summary of Key Preclinical Xenograft Studies
| Study Reference | Cancer Type | Cell Line(s) | Animal Model | TAS-102 Dosage and Schedule | Key Findings |
| Tanaka et al. | Colorectal Cancer | KM20C | Nude mice | 150 mg/kg/day, orally, twice daily for 28 days | Significantly prolonged survival compared to control.[9] |
| Tsukihara et al. | Colorectal Cancer | SW48, HCT116 | Nude mice | 150 mg/kg/day, orally, twice daily from day 1 to 14 | Combination with bevacizumab showed superior tumor growth inhibition compared to either agent alone.[6] |
| Nakagawa et al. | Colorectal, Gastric Cancer | HCT 116, SW-48, SC-2, MKN74 | Nude mice | 150 mg/kg/day, orally, twice daily from day 1 to 14 | Combination with oxaliplatin showed significantly superior tumor growth-inhibitory activity.[13] |
Clinical Data
The clinical development of TAS-102 has been marked by several pivotal phase II and III trials that have established its efficacy and safety in heavily pretreated patients with mCRC.
Phase III RECOURSE Trial
The RECOURSE trial was a global, randomized, double-blind, placebo-controlled phase III study that evaluated the efficacy and safety of TAS-102 in patients with refractory mCRC.[1][14][15]
Table 2: Efficacy Results from the RECOURSE Trial
| Endpoint | TAS-102 (n=534) | Placebo (n=266) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 7.1 months | 5.3 months | 0.68 (0.58-0.81) | <0.001 |
| Median Progression-Free Survival (PFS) | 2.0 months | 1.7 months | 0.48 (0.41-0.57) | <0.001 |
| Disease Control Rate (DCR) | 44% | 16% | - | <0.001 |
Phase III TERRA Trial
The TERRA trial was a randomized, double-blind, placebo-controlled phase III study that confirmed the efficacy and safety of TAS-102 in an Asian patient population with refractory mCRC.[16][17][18]
Table 3: Efficacy Results from the TERRA Trial
| Endpoint | TAS-102 (n=271) | Placebo (n=135) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 7.8 months | 7.1 months | 0.79 (0.62-0.99) | 0.035 |
| Median Progression-Free Survival (PFS) | 2.0 months | 1.8 months | 0.43 (0.34-0.54) | <0.001 |
| Disease Control Rate (DCR) | 44.1% | 14.6% | - | <0.001 |
Phase III SUNLIGHT Trial
The SUNLIGHT trial was a global, randomized, open-label phase III study that evaluated the efficacy and safety of TAS-102 in combination with bevacizumab versus TAS-102 alone in patients with refractory mCRC.[19][20][21]
Table 4: Efficacy Results from the SUNLIGHT Trial
| Endpoint | TAS-102 + Bevacizumab (n=246) | TAS-102 (n=246) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 10.8 months | 7.5 months | 0.61 (0.49-0.77) | <0.001 |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.4 months | 0.44 (0.36-0.54) | <0.001 |
Pharmacokinetics
The pharmacokinetic profile of TAS-102 has been well-characterized in clinical studies.
Table 5: Key Pharmacokinetic Parameters of Trifluridine and Tipiracil
| Parameter | Trifluridine (FTD) | Tipiracil (TPI) |
| Tmax (median) | ~2 hours | ~3 hours |
| Cmax (mean ± SD) | Varies with dose | Varies with dose |
| AUC (mean ± SD) | Varies with dose | Varies with dose |
| Half-life (mean) | ~1.4 hours (Day 1) | ~2.1 hours (Day 1) |
| Metabolism | Thymidine phosphorylase | Minimal |
| Excretion | Primarily renal | Primarily renal |
Safety and Tolerability
The safety profile of TAS-102 is primarily characterized by myelosuppression, which is generally manageable with dose modifications.
Table 6: Most Common Grade ≥3 Adverse Events in Pivotal Trials
| Adverse Event | RECOURSE (TAS-102)[3] | TERRA (TAS-102)[18] | SUNLIGHT (TAS-102 + Bev)[20] |
| Neutropenia | 38% | 20.3% | 43.1% |
| Leukopenia | 21% | 4.8% | Not Reported |
| Anemia | 18% | 15.9% | Not Reported |
| Febrile Neutropenia | 4% | Not Reported | Not Reported |
| Nausea | 2% | Not Reported | Not Reported |
| Vomiting | 2% | Not Reported | Not Reported |
| Diarrhea | 3% | Not Reported | Not Reported |
| Fatigue | 4% | Not Reported | Not Reported |
Experimental Protocols
Preclinical Xenograft Study Protocol (General)
A generalized protocol for in vivo xenograft studies with TAS-102 is as follows:
-
Cell Lines and Culture: Human colorectal cancer cell lines (e.g., HCT116, SW48, KM20C) are cultured in appropriate media.[6][9][13]
-
Animal Model: 5- to 6-week-old female athymic nude mice are used.[6][9][13]
-
Tumor Implantation: 1 x 10^7 cells are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[9]
-
Drug Administration: TAS-102 is administered orally twice daily at a dose of 150 mg/kg/day for a specified period (e.g., 14 or 28 days).[6][9][13]
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.[6]
-
Endpoints: Primary endpoints typically include tumor growth inhibition and overall survival.[9]
-
Statistical Analysis: Differences in tumor growth and survival between treatment and control groups are analyzed using appropriate statistical tests (e.g., t-test, log-rank test).[9]
Clinical Trial Protocol (RECOURSE - A Representative Example)
The RECOURSE trial (NCT01607957) protocol serves as a representative example for the phase III clinical studies of TAS-102.[1][14][15]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, international phase III trial.
-
Patient Population: Patients with metastatic colorectal cancer who had received at least two prior lines of standard chemotherapy and had documented disease progression.
-
Inclusion Criteria: ECOG performance status of 0 or 1, adequate organ function.[3]
-
Exclusion Criteria: Major surgery within 4 weeks, significant cardiac disease, active CNS metastases.
-
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either TAS-102 or placebo. Both patients and investigators were blinded to the treatment assignment.
-
Treatment: TAS-102 was administered at a dose of 35 mg/m² orally twice daily on days 1-5 and 8-12 of each 28-day cycle.[22]
-
Efficacy Assessments: Tumor assessments were performed every 8 weeks using RECIST 1.1 criteria.[2]
-
Safety Assessments: Adverse events were monitored continuously and graded according to NCI-CTCAE v4.0.
-
Statistical Analysis: The primary endpoint was overall survival, analyzed using a stratified log-rank test. The sample size was calculated to provide 80% power to detect a hazard ratio of 0.75 with a two-sided alpha of 0.05.[14]
Conclusion
TAS-102 represents a significant advancement in the treatment of refractory metastatic colorectal cancer. Its unique dual mechanism of action, targeting DNA synthesis through trifluridine incorporation and enhancing its bioavailability while potentially exerting anti-angiogenic effects through tipiracil, provides a valuable therapeutic option for patients who have exhausted standard therapies. The robust preclinical and clinical data, particularly from the pivotal RECOURSE, TERRA, and SUNLIGHT trials, have firmly established its efficacy and manageable safety profile. This technical guide has provided a comprehensive overview of the core scientific and clinical aspects of TAS-102, intended to serve as a valuable resource for the scientific and drug development community to foster continued research and optimize the clinical application of this important therapeutic agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Integrated safety summary for trifluridine/tipiracil (TAS-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 8. Efficacy and safety of TAS-102 in refractory metastatic colorectal cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifluridine/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, TAS-102, with Oxaliplatin on Human Colorectal and Gastric Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
- 14. The subgroups of the phase III RECOURSE trial of trifluridine/tipiracil (TAS-102) versus placebo with best supportive care in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Results of a Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Trifluridine/Tipiracil (TAS-102) Monotherapy in Asian Patients With Previously Treated Metastatic Colorectal Cancer: The TERRA Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. LONSURF® + bevacizumab 3L Treatment for Previously Treated mCRC [lonsurfhcp.com]
- 20. ascopubs.org [ascopubs.org]
- 21. targetedonc.com [targetedonc.com]
- 22. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Methodological & Application
Application Notes and Protocols for [Compound Name] in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Compound Name] is a novel experimental compound with potential applications in [mention potential applications, e.g., oncology, immunology]. These application notes provide a summary of its effects on cultured cells and detailed protocols for reproducing key experiments. The methodologies outlined below are intended to serve as a starting point for researchers to investigate the cellular and molecular effects of [Compound Name].
Data Presentation
The following tables summarize the dose-dependent effects of [Compound Name] on cell viability and apoptosis in representative cell lines.
Table 1: Effect of [Compound Name] on Cell Viability (MTT Assay)
| Cell Line | [Compound Name] Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Vehicle Control) | 48 | 100 ± 4.2 |
| 1 | 48 | 85.3 ± 3.1 | |
| 10 | 48 | 52.1 ± 2.5 | |
| 50 | 48 | 21.7 ± 1.9 | |
| MDA-MB-231 | 0 (Vehicle Control) | 48 | 100 ± 5.1 |
| 1 | 48 | 90.2 ± 3.8 | |
| 10 | 48 | 65.4 ± 4.0 | |
| 50 | 48 | 33.8 ± 2.9 |
Table 2: Induction of Apoptosis by [Compound Name] (Annexin V/PI Staining)
| Cell Line | [Compound Name] Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 0 (Vehicle Control) | 24 | 3.2 ± 0.8 | 1.5 ± 0.4 |
| 10 | 24 | 15.6 ± 2.1 | 5.3 ± 1.1 | |
| 50 | 24 | 42.8 ± 3.5 | 18.7 ± 2.3 | |
| MDA-MB-231 | 0 (Vehicle Control) | 24 | 4.1 ± 1.0 | 2.0 ± 0.6 |
| 10 | 24 | 20.3 ± 2.5 | 8.9 ± 1.5 | |
| 50 | 24 | 55.1 ± 4.1 | 25.4 ± 3.0 |
Experimental Protocols
Cell Culture
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells at a density of 1 x 10^4 cells/well in 96-well plates for viability assays or 1 x 10^6 cells in T25 flasks for apoptosis assays.[2][3]
-
Allow cells to adhere and grow for 24 hours before treatment.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[4]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of [Compound Name] or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in T25 flasks and treat with [Compound Name] for the desired time.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3] Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are positive for both.
Visualizations
Signaling Pathway
References
- 1. Recommended Media Types for Common Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. jrmds.in [jrmds.in]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolution of CXM102 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective in vivo studies are contingent on the appropriate formulation and administration of test compounds. For compounds with low aqueous solubility, such as the hypothetical small molecule CXM102, developing a suitable vehicle for dissolution is a critical first step to ensure consistent and accurate dosing. This document provides a detailed protocol for the preparation of this compound for in vivo administration, focusing on oral gavage as a common route. The methodologies described are based on established practices for formulating poorly water-soluble compounds for animal studies.
Data Presentation: Vehicle Formulations for Poorly Soluble Compounds
The selection of an appropriate vehicle is crucial for compounds with limited water solubility. The following table summarizes common vehicle formulations that can be tested for the dissolution of this compound. The choice of vehicle will depend on the physicochemical properties of this compound, the desired dose volume, and the route of administration.
| Formulation Component | Composition (%) | Suitability and Considerations |
| Aqueous-Based | ||
| 1% Methylcellulose | 1% Methylcellulose in water | Forms a suspension. Good for oral administration. May require frequent vortexing to ensure homogeneity. |
| 0.5% CMC-Na | 0.5% Carboxymethylcellulose sodium in saline | Similar to methylcellulose, forms a suspension suitable for oral gavage.[1] |
| Co-solvent Systems | ||
| DMSO / Saline | 1-10% DMSO in saline | DMSO is a strong solvent but can be toxic at higher concentrations. Use the lowest effective concentration. |
| DMSO / PEG300 / Saline | Variable (e.g., 10% DMSO, 40% PEG300, 50% Saline) | PEG300 enhances solubility and is generally well-tolerated.[1] |
| Surfactant-Based | ||
| DMSO / Tween 80 / Saline | Variable (e.g., 10% DMSO, 5% Tween 80, 85% Saline) | Tween 80 is a non-ionic surfactant that improves wetting and prevents precipitation. Useful for both oral and parenteral routes.[2] |
| DMSO / PEG300 / Tween 80 / Saline | Variable (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | A multi-component system for compounds that are particularly difficult to dissolve.[2] |
Experimental Protocol: Preparation of this compound for Oral Gavage in Mice
This protocol details the steps for preparing a formulation of this compound for oral administration in mice, a common preclinical model. This procedure should be performed in a sterile environment to prevent contamination.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile saline)
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
-
pH meter (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Determine the Dosing Concentration: Based on the study design, calculate the required final concentration of this compound in the vehicle (e.g., in mg/mL).
-
Vehicle Preparation:
-
Prepare the chosen vehicle formulation in a sterile container. For multi-component vehicles, add the components in order of decreasing viscosity (e.g., PEG300, then Tween 80, then saline).
-
Mix the vehicle thoroughly by vortexing.
-
-
This compound Dissolution:
-
Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
If using a co-solvent like DMSO, first dissolve the this compound powder in the minimum required volume of DMSO. This can be done by gentle vortexing or sonication.
-
Gradually add the remaining vehicle components to the dissolved this compound solution while continuously vortexing to ensure a homogenous mixture and prevent precipitation.
-
Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or sonicate for a short period. A clear solution or a uniform suspension is desired.
-
-
Final Formulation and Quality Control:
-
Adjust the final volume with the remaining vehicle to achieve the target concentration.
-
If necessary, measure the pH of the final formulation to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5 for oral administration).
-
The formulation should be prepared fresh daily unless stability data indicates otherwise. Store protected from light and at the recommended temperature.
-
-
Administration:
-
Use an appropriately sized oral gavage needle for the animal model (e.g., 20-22 gauge for mice).[3]
-
Ensure the animal is properly restrained to minimize stress and potential injury.
-
Administer the calculated dose volume slowly and carefully to avoid accidental entry into the trachea.[3][4] The typical oral gavage volume for mice is 5-10 mL/kg.[3]
-
Mandatory Visualization: Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing this compound solution for in vivo studies.
Caption: Hypothetical signaling pathway activated by this compound.
References
Application Notes and Protocols: Determining the Optimal Concentration of CXM102 for Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of the optimal concentration of a novel compound is a critical first step in preclinical drug development. This document provides a comprehensive guide for establishing the effective concentration range of the hypothetical compound CXM102 in cytotoxicity assays. These protocols are designed to be adaptable for various cancer cell lines and experimental contexts. The primary objective is to identify the concentration of this compound that induces a measurable cytotoxic effect, typically quantified by the half-maximal inhibitory concentration (IC50).
Data Presentation
The cytotoxic effect of a compound is typically represented by a dose-response curve, from which the IC50 value is derived. The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following table illustrates how quantitative data for this compound could be summarized after conducting cytotoxicity assays on various cancer cell lines.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | [Example Value: 15.2 ± 1.8] |
| A549 | Lung Cancer | 48 | [Example Value: 28.5 ± 3.1] |
| HCT116 | Colon Cancer | 48 | [Example Value: 9.8 ± 1.2] |
| PC-3 | Prostate Cancer | 48 | [Example Value: 45.1 ± 5.4] |
| HepG2 | Liver Cancer | 48 | [Example Value: 18.9 ± 2.3] |
Note: The IC50 values presented are hypothetical and would need to be determined experimentally.
Experimental Protocols
A crucial aspect of determining the optimal concentration for a cytotoxicity assay is the experimental design. This includes selecting the appropriate cell line, determining the optimal seeding density, and choosing the right assay method.[1]
Cell Line Selection and Culture
-
Selection: Choose cell lines relevant to the intended therapeutic application of this compound. It is advisable to use a panel of cell lines to assess the compound's spectrum of activity.[2]
-
Culture: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.
Determination of Optimal Seeding Density
To ensure that cells are in the logarithmic growth phase during the experiment, it is essential to determine the optimal seeding density.[3]
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate for the intended duration of the cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, measure cell viability using a suitable assay (e.g., MTT, XTT).
-
The optimal seeding density is the one that results in approximately 80-90% confluency at the end of the experiment, ensuring that the cells are still proliferating and have not entered a senescent state.
Preparation of this compound Stock and Working Solutions
-
Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1]
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations. A common approach is to use a wide range initially (e.g., 0.01 µM to 100 µM) with 3-fold or 10-fold dilutions.[4]
Cytotoxicity Assay Protocol (MTT Assay Example)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[5]
-
Cell Seeding: Seed the selected cell line into a 96-well plate at the predetermined optimal density in 100 µL of culture medium.[4] Allow the cells to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound. Include wells for vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value can then be determined from this curve using non-linear regression analysis.[4]
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the IC50 of this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Assuming this compound induces apoptosis through the intrinsic pathway, the following diagram illustrates the potential mechanism of action.
Caption: Hypothetical intrinsic apoptosis pathway for this compound.
References
- 1. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity assay [biomodel.uah.es]
Application Notes and Protocols for CXM102 Administration in Mouse Xenograft Models
Topic: CXM102 Administration in Mouse Xenograft Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the administration of the novel therapeutic agent this compound in mouse xenograft models. The protocols outlined herein are designed to ensure reproducibility and accuracy in preclinical assessments of this compound's anti-tumor efficacy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and preclinical drug evaluation. The methodologies cover the establishment of xenograft models, preparation and administration of this compound, and subsequent monitoring and data collection.
Introduction
Mouse xenograft models are a cornerstone of preclinical cancer research, providing an in vivo platform to evaluate the efficacy and safety of novel therapeutic agents.[1][2] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living system that mimics aspects of the human tumor microenvironment.[2] The successful and reproducible administration of investigational drugs, such as this compound, is critical for obtaining reliable data to inform clinical development.
This application note details standardized protocols for the administration of this compound in mouse xenograft models. It includes procedures for tumor cell implantation, drug formulation, dosing schedules, and methods for assessing tumor response. Adherence to these protocols will facilitate the generation of high-quality, comparable data across different studies and research groups.
This compound: Mechanism of Action and Signaling Pathway
While specific details on the publically available information on this compound are limited, it is understood to be an inhibitor targeting key signaling pathways implicated in tumor growth and survival. Many anti-cancer agents function by disrupting complex signaling networks within cancer cells. These networks, such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR and mitogen-activated protein kinase (MAPK) pathways, are frequently dysregulated in cancer and are critical for processes like cell proliferation, survival, and angiogenesis.[3][4] The interaction of this compound with its target is hypothesized to lead to the downstream inhibition of these pro-tumorigenic signals, ultimately resulting in apoptosis or cell cycle arrest of cancer cells.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
Cell line-derived xenograft (CDX) models are widely utilized for their reproducibility and the ease of culturing and implanting a variety of human tumor cell lines into immunodeficient mice.[1]
Materials:
-
Human cancer cell line of interest (e.g., MCF7 for breast cancer, HCT116 for colon cancer)[2]
-
Appropriate cell culture medium and supplements
-
Matrigel (or other suitable extracellular matrix)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles (26-27 gauge)
-
Calipers for tumor measurement
Protocol:
-
Culture the selected human cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 1x10^6 to 1x10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture into the flank of each immunodeficient mouse.
-
Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
The proper formulation and administration of this compound are critical for achieving the desired therapeutic exposure.
Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile PBS, carboxymethylcellulose solution)
-
Sterile vials and syringes for formulation and administration
Protocol:
-
Prepare the this compound formulation at the desired concentration in the appropriate vehicle. Ensure the final solution is sterile.
-
The route of administration (e.g., intravenous, intraperitoneal, oral gavage) will depend on the specific properties of this compound and the experimental design.
-
Administer the specified dose of this compound to the treatment group mice according to the predetermined dosing schedule (e.g., daily, twice weekly).
-
Administer an equivalent volume of the vehicle solution to the control group mice.
Monitoring and Data Collection
Consistent and accurate data collection is essential for evaluating the anti-tumor efficacy of this compound.
Protocol:
-
Measure tumor dimensions using calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and potential treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow
The following diagram illustrates the general workflow for a this compound efficacy study in a mouse xenograft model.
Data Presentation
All quantitative data from the study should be summarized in clear and well-structured tables for easy comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 150.5 ± 25.2 | 1250.8 ± 150.3 | - | - |
| This compound (X mg/kg) | 10 | 152.1 ± 23.8 | 625.4 ± 98.7 | 50.0 | <0.05 |
Table 2: Body Weight Changes
| Treatment Group | Number of Mice (n) | Mean Initial Body Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2 |
| This compound (X mg/kg) | 10 | 22.3 ± 1.1 | 21.9 ± 1.3 | -1.8 |
Conclusion
The protocols detailed in this application note provide a standardized framework for the in vivo evaluation of this compound in mouse xenograft models. Consistent application of these methodologies will ensure the generation of robust and reliable preclinical data, which is essential for advancing our understanding of this compound's therapeutic potential and for guiding its future clinical development.
References
- 1. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 2. ichorlifesciences.com [ichorlifesciences.com]
- 3. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CXM102 Treatment Effects on EGFR Signaling
Disclaimer: As of December 2025, "CXM102" is not a publicly recognized therapeutic agent. The following application notes and protocols are based on a hypothetical scenario where this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document is intended to serve as a detailed template for researchers and scientists engaged in the functional analysis of novel kinase inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a pivotal receptor tyrosine kinase that regulates essential cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling cascade is a well-established driver in the pathogenesis of various cancers.[1][2] Therapeutic strategies often involve the development of small molecule inhibitors that target the kinase activity of EGFR, thereby attenuating downstream signaling.
This document outlines the application of Western blotting to assess the efficacy of a hypothetical EGFR inhibitor, this compound. Western blotting is a powerful immunodetection technique that allows for the sensitive and specific quantification of changes in protein expression and, crucially, their phosphorylation status.[3][4] By using phospho-specific antibodies, researchers can directly measure the inhibition of EGFR and its key downstream signaling nodes, such as the PI3K/Akt and MAPK/ERK pathways, providing a clear readout of the biological activity of this compound.[2][5][6]
This compound Hypothetical Mechanism of Action
For the purposes of this guide, this compound is postulated to be a competitive inhibitor of the ATP-binding site within the EGFR kinase domain. This action is expected to block the autophosphorylation of EGFR upon ligand binding, consequently preventing the activation of downstream pro-survival and proliferative signaling pathways.[1]
References
Application Note: Interrogating CXM102 Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to targeted therapies and chemotherapeutic agents remains a significant hurdle in oncology. CXM102 is a novel cytotoxic agent that has shown promise in preclinical models. However, as with many therapies, the development of resistance is a potential limitation to its clinical efficacy. Understanding the genetic basis of this compound resistance is paramount for identifying patient populations likely to respond, developing rational combination therapies to overcome resistance, and discovering novel drug targets. This application note details a comprehensive strategy employing genome-wide CRISPR-Cas9 knockout screens to identify and validate genes whose loss confers resistance to this compound.
CRISPR-Cas9 technology provides a powerful tool for systematically perturbing gene function and assessing the impact on cellular phenotypes, such as drug sensitivity.[1][2] By conducting a pooled, genome-wide CRISPR knockout screen, researchers can identify genes that, when inactivated, allow cancer cells to survive and proliferate in the presence of otherwise lethal concentrations of this compound.[3][4] Subsequent validation and functional characterization of these "hits" can elucidate the molecular pathways driving resistance.
Principle of the Assay
This protocol outlines a positive selection screen designed to identify genes that mediate sensitivity to this compound.[3] A population of cancer cells stably expressing the Cas9 nuclease is transduced with a pooled lentiviral single-guide RNA (sgRNA) library targeting every gene in the human genome.[5] This creates a diverse population of cells, with each cell carrying a specific gene knockout. The cell pool is then treated with a high concentration of this compound, sufficient to induce significant cell death in the parental population. Cells harboring sgRNAs that knock out genes essential for this compound's cytotoxic activity will survive and proliferate.[3] Deep sequencing of the sgRNA cassette from the surviving cell population and comparison to the initial or untreated population will reveal the sgRNAs that are enriched, thereby identifying the genes whose loss confers resistance.
Experimental Workflow
Caption: Overall workflow for identifying this compound resistance genes.
Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound. The selected line should have a good doubling time and be amenable to lentiviral transduction.
-
Lentiviral Transduction: Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Selection: Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., blasticidin).
-
Validation of Cas9 Activity: Confirm Cas9 activity in the stable cell line using a functional assay, such as transduction with an sgRNA targeting a surface protein (e.g., CD81) followed by FACS analysis, or by assessing the cutting efficiency at a specific locus.
Protocol 2: Pooled Lentiviral sgRNA Library Transduction
-
Library Selection: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3). These libraries typically contain 3-6 sgRNAs per gene.[5]
-
Determine Multiplicity of Infection (MOI): Perform a titration experiment to determine the amount of lentiviral library supernatant required to achieve an MOI of 0.3-0.5. This low MOI ensures that most cells receive a single sgRNA.
-
Large-Scale Transduction: Plate a sufficient number of Cas9-expressing cells to ensure a representation of at least 500-1000 cells per sgRNA in the library. Transduce the cells with the pooled sgRNA library at the predetermined MOI.
-
Antibiotic Selection: After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Harvest Baseline Sample: Collect a representative sample of the transduced cell population to serve as the baseline (T0) for sgRNA representation.
Protocol 3: this compound Positive Selection Screen
-
Determine IC90 of this compound: Prior to the screen, perform a dose-response curve to determine the concentration of this compound that results in 90% growth inhibition (GI90) or cell death in the Cas9-expressing parental cell line. This high drug pressure is crucial for a positive selection screen.[3]
-
Screening:
-
Plate the transduced cell pool at a density that maintains library representation.
-
Treat one set of plates with the predetermined GI90 concentration of this compound.
-
Treat a parallel set of plates with vehicle (e.g., DMSO) as an untreated control.
-
Culture the cells for 10-14 days, or until the this compound-treated population has recovered. Ensure that library representation is maintained during passaging.
-
-
Harvesting: At the end of the selection period, harvest the surviving cells from both the this compound-treated and vehicle-treated populations.
Protocol 4: Hit Identification and Analysis
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the T0, vehicle-treated, and this compound-treated cell populations.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Prepare the amplicons for next-generation sequencing (NGS).
-
Bioinformatic Analysis:
-
Align sequencing reads to the sgRNA library reference.
-
Count the number of reads for each sgRNA in each sample.
-
Normalize the read counts.
-
Identify enriched sgRNAs in the this compound-treated population compared to the vehicle-treated or T0 populations using statistical methods such as MAGeCK or DESeq2. Genes with multiple highly-enriched sgRNAs are considered primary hits.
-
Data Presentation
Table 1: Example sgRNA Read Counts from this compound Resistance Screen
| sgRNA ID | Gene | T0 Read Count | Vehicle-Treated Read Count | This compound-Treated Read Count | Log2 Fold Change (this compound/Vehicle) |
| sgRNA-1234 | GENE-A | 550 | 530 | 8500 | 4.0 |
| sgRNA-1235 | GENE-A | 610 | 590 | 9200 | 4.0 |
| sgRNA-1236 | GENE-A | 490 | 480 | 7800 | 4.0 |
| sgRNA-5678 | GENE-B | 720 | 700 | 10500 | 3.9 |
| sgRNA-5679 | GENE-B | 680 | 690 | 11000 | 4.0 |
| sgRNA-8910 | GENE-C | 510 | 520 | 530 | 0.0 |
Table 2: Top Candidate Genes from this compound Resistance Screen
| Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| GENE-A | 4.0 | 1.2e-8 | 3.5e-7 |
| GENE-B | 3.9 | 5.6e-8 | 8.2e-7 |
| GENE-D | 3.5 | 2.1e-7 | 4.1e-6 |
| GENE-E | 3.2 | 9.8e-7 | 1.5e-5 |
Validation of Candidate Genes
Identifying candidate genes from the primary screen is the first step; rigorous validation is crucial to confirm their role in this compound resistance.[6][7]
Protocol 5: Validation of Individual Gene Knockouts
-
Individual sgRNA Validation:
-
Design 2-3 new sgRNAs targeting each high-confidence hit gene.
-
Individually transduce the Cas9-expressing parental cell line with lentivirus for each sgRNA.
-
Generate individual knockout cell lines for each candidate gene.
-
-
Confirmation of Knockout: Verify gene knockout at the protein level by Western blot or at the DNA level by sequencing the target locus.
-
Phenotypic Validation:
-
Perform dose-response assays with this compound on the individual knockout cell lines and the parental control line.
-
A significant increase in the IC50 value for a knockout line compared to the control validates the gene's role in conferring resistance.
-
Table 3: Validation of this compound Resistance in Individual Knockout Cell Lines
| Cell Line | Target Gene | This compound IC50 (nM) | Fold Change vs. Parental |
| Parental | - | 15 | 1.0 |
| sgGENE-A #1 | GENE-A | 155 | 10.3 |
| sgGENE-A #2 | GENE-A | 162 | 10.8 |
| sgGENE-B #1 | GENE-B | 148 | 9.9 |
| sgGENE-B #2 | GENE-B | 151 | 10.1 |
| Non-targeting Control | - | 16 | 1.1 |
Protocol 6: Functional Rescue Experiments
-
Rescue Construct: Clone the cDNA of the validated hit gene into an expression vector that is resistant to the sgRNA (e.g., by introducing silent mutations in the sgRNA target site).
-
Re-expression: Transduce the validated knockout cell line with the rescue construct.
-
Functional Analysis: Perform a this compound dose-response assay. Successful rescue is demonstrated if re-expression of the gene restores sensitivity to this compound, confirming that the resistance phenotype is specifically due to the loss of that gene.
Potential Signaling Pathways Involved in Chemoresistance
While the specific pathways involved in this compound resistance will be elucidated by the screen, common chemoresistance pathways that may be identified include those involved in drug transport, DNA damage repair, apoptosis, and cell survival signaling.[8][9]
Caption: General signaling pathways implicated in chemoresistance.
Conclusion
References
- 1. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 3. revvity.com [revvity.com]
- 4. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. biocompare.com [biocompare.com]
- 8. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them [mdpi.com]
- 9. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aijourn.com [aijourn.com]
Application Notes and Protocols for Flow Cytometry Analysis of CXM102 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CXM102 is a novel investigational agent with potential applications in oncology. Understanding the cellular response to this compound is crucial for its development as a therapeutic. Flow cytometry is a powerful and quantitative method to assess the effects of a compound on cell health, proliferation, and death. These application notes provide detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.
Hypothetical Mechanism of Action of this compound
For the purpose of these protocols, we will hypothesize that this compound is an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting HSP90, this compound is expected to lead to the degradation of these client proteins, resulting in cell cycle arrest and the induction of apoptosis.
Caption: Hypothetical signaling pathway of this compound as an HSP90 inhibitor.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from flow cytometry analysis of a cancer cell line (e.g., HCT-116) treated with this compound. This data illustrates the expected dose-dependent effects on apoptosis and cell cycle distribution.
Table 1: Induction of Apoptosis in Cancer Cells Treated with this compound for 48 hours
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| 1 | 60.3 ± 4.2 | 25.1 ± 2.8 | 14.6 ± 1.9 |
| 10 | 25.8 ± 5.1 | 45.7 ± 4.5 | 28.5 ± 3.2 |
Table 2: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 45.3 ± 2.5 | 35.1 ± 1.8 | 19.6 ± 1.2 |
| 0.1 | 55.2 ± 3.1 | 28.9 ± 2.0 | 15.9 ± 1.5 |
| 1 | 68.7 ± 4.0 | 15.4 ± 1.7 | 15.9 ± 1.8 |
| 10 | 75.1 ± 4.5 | 8.2 ± 1.1 | 16.7 ± 2.0 |
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late apoptotic cells.[1][2][3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include an untreated control.[4]
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[3][4]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[3][4]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2][4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Experimental workflow for apoptosis analysis.
Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in the different phases of the cell cycle.[5]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).[4]
-
Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with PBS.[5]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.[4][5]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 2. 4.4. Cell Viability and Apoptosis Assay by Flow Cytometry [bio-protocol.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Immunohistochemical Staining of CXM102 Targets: WT1 and Mesothelin
Introduction:
The designation "CXM102" is not uniquely associated with a single therapeutic agent in publicly available scientific literature. However, it is likely to refer to developmental drugs such as CUE-102 , which targets the Wilms' Tumor 1 (WT1) protein, or CHT102 , a CAR-T therapy directed against Mesothelin (MSLN). Both WT1 and Mesothelin are prominent tumor-associated antigens and are key targets in the development of novel cancer therapies.
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of WT1 and Mesothelin in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided methodologies are intended for researchers, scientists, and drug development professionals to facilitate the characterization of these targets in preclinical and clinical research.
Section 1: Wilms' Tumor 1 (WT1)
Wilms' Tumor 1 (WT1) is a transcription factor that plays a crucial, context-dependent role in both normal development and oncogenesis. It can function as either a tumor suppressor or an oncogene, depending on the cellular environment and its specific isoform.[1][2] Overexpression of WT1 is observed in a variety of solid tumors and hematological malignancies, making it an attractive target for immunotherapy.
WT1 Signaling Pathways
WT1 is implicated in several key signaling pathways that regulate cell proliferation, apoptosis, and differentiation. As an oncogene, it can promote tumor invasion and metastasis, in part by repressing E-cadherin expression.[1] It can also enhance the transcription of the anti-apoptotic protein Bcl-2.[1] Conversely, as a tumor suppressor, WT1 can activate the cell cycle inhibitor p21 and the pro-apoptotic protein BAX.[1] Furthermore, WT1 has been shown to interact with and suppress the Wnt/β-catenin signaling pathway.[1][2][3]
Quantitative Data on WT1 Expression
The expression of WT1 varies significantly across different tumor types. The following table summarizes WT1 expression data from immunohistochemical studies in various malignancies.
| Tumor Type | No. of Cases | WT1 Positivity (%) | Cellular Localization | Reference |
| Glioblastoma | 44 | 93.2% (72.7% overexpression) | Nuclear | [4] |
| Ovarian Serous Carcinoma | 63 | 52.4% | Nuclear | [5][6] |
| Malignant Mesothelioma | - | 72-100% | Nuclear | [7] |
| Pancreatic Adenocarcinoma | - | 65-75% | Nuclear, Cytoplasmic | [7] |
| Lung Adenocarcinoma | 120 | 35.0% | Nuclear, Cytoplasmic | [5][6] |
| Breast Cancer | 48 | 25.0% | Nuclear, Cytoplasmic | [5][6] |
| Bile Duct Cancer | 17 | 41.2% | Nuclear, Cytoplasmic | [5][6] |
Experimental Protocol: Immunohistochemical Staining for WT1
This protocol is optimized for the detection of WT1 in FFPE tissue sections.
Reagents and Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 8.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Mouse anti-WT1 (Clone: 6F-H2) or Rabbit anti-WT1 (Clone: EP122)
-
Secondary Antibody (HRP-conjugated)
-
DAB Chromogen Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-WT1 antibody to its optimal concentration in antibody diluent.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
"Blue" the sections in a suitable bluing reagent or running tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Positive Control: Fallopian tube or kidney tissue.[8] Negative Control: Omit the primary antibody.
Section 2: Mesothelin (MSLN)
Mesothelin is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that is overexpressed in a variety of cancers, including mesothelioma, ovarian cancer, and pancreatic cancer, while having limited expression in normal tissues.[9] This tumor-specific expression profile makes it an excellent target for cancer therapies.
Mesothelin Signaling Pathways
Mesothelin is known to play a role in tumor progression by promoting cell proliferation, survival, and metastasis.[10] It can interact with MUC16 (CA125), which is thought to mediate peritoneal implantation of tumors.[10] Mesothelin overexpression can activate several signaling pathways, including NF-κB, PI3K/Akt, and MAPK/ERK, which contribute to increased cell survival and resistance to chemotherapy.[10][]
Quantitative Data on Mesothelin Expression
The following table summarizes the expression of Mesothelin in various tumor types as determined by immunohistochemistry.
| Tumor Type | No. of Cases | Mesothelin Positivity (%) | Cellular Localization | Reference |
| Ovarian Serous Carcinoma | - | 97% | Membrane, Cytoplasmic | [12] |
| Pancreatic Adenocarcinoma | - | 75% | Membrane, Cytoplasmic | [12] |
| Malignant Mesothelioma | - | 69% | Membrane, Cytoplasmic | [12] |
| Lung Adenocarcinoma | - | 55% | Membrane, Cytoplasmic | [12] |
| Endometrial Carcinoma | - | 45-71% | Membrane, Cytoplasmic | [12] |
| Triple-Negative Breast Cancer | 226 | 36% | Cytoplasmic, Membrane | [13] |
Experimental Protocol: Immunohistochemical Staining for Mesothelin
This protocol is designed for the detection of Mesothelin in FFPE tissue sections.
Reagents and Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 9.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Mouse anti-Mesothelin (Clone: 5B2 or MN-1)
-
Secondary Antibody (HRP-conjugated)
-
DAB Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for WT1 staining.
-
-
Antigen Retrieval:
-
Perform HIER by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Mesothelin antibody to its optimal concentration.
-
Incubate sections with the diluted primary antibody for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the DAB chromogen solution and monitor for color development (2-10 minutes).
-
Stop the reaction with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse and "blue" the sections.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Positive Control: Ovarian carcinoma or mesothelioma tissue known to express Mesothelin. Negative Control: Omit the primary antibody.
General Immunohistochemistry Workflow
The following diagram illustrates the general workflow for immunohistochemical staining.
References
- 1. researchgate.net [researchgate.net]
- 2. WT1 gene: a potential therapeutic target for multiple cancer treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sensitivity Assessment of Wilms Tumor Gene (WT1) Expression in Glioblastoma using qPCR and Immunohistochemistry and its Association with IDH1 Mutation and Recurrence Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Immunohistochemical Analysis of WT1 Antigen Expression in Various Solid Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The role of mesothelin in tumor progression and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mesothelin Expression in Human Tumors: A Tissue Microarray Study on 12,679 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mesothelin Expression in Triple Negative Breast Carcinomas Correlates Significantly with Basal-Like Phenotype, Distant Metastases and Decreased Survival - PMC [pmc.ncbi.nlm.nih.gov]
preparing CXM102 stock solutions and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXM102 is a potent autophagy activator, a critical cellular process for the degradation and recycling of cellular components.[1] Autophagy plays a crucial role in cellular homeostasis, and its modulation is a promising therapeutic strategy for a range of diseases. This compound induces autophagy by promoting the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and guidelines for its storage to ensure compound stability and experimental reproducibility.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound (MCE Catalog No.: HY-162866) are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 425.52 g/mol | [1] |
| Appearance | Solid | MedChemExpress SDS |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Stock Solution Storage | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month | [1] |
Signaling Pathway of this compound
This compound activates the autophagy pathway by influencing the subcellular localization of TFEB. Under basal conditions, TFEB is phosphorylated and retained in the cytoplasm. This compound promotes the dephosphorylation and subsequent translocation of TFEB into the nucleus. Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter regions of its target genes, leading to the transcription of genes involved in autophagy and lysosomal biogenesis.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MCE Catalog No.: HY-162866)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Calculate the Required Mass of this compound:
-
Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 425.52 g/mol * 0.001 L = 4.2552 mg
-
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Example for 1 mL of 10 mM stock solution:
-
Add 1 mL of DMSO.
-
-
-
Solubilization:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary.
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
This protocol provides a general guideline for diluting the 10 mM this compound stock solution to a final working concentration for use in cell culture.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, as higher concentrations can be toxic to cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Determine the Final Working Concentration:
-
The optimal working concentration of this compound should be determined experimentally for your specific cell type and assay.
-
-
Serial Dilution (Recommended):
-
It is recommended to perform a serial dilution of the 10 mM stock solution to achieve the final desired concentration accurately.
-
Example: Preparing a 10 µM final concentration in 1 mL of cell culture medium:
-
Step A: Intermediate Dilution: Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Take 1 µL of the 10 mM stock solution and add it to 99 µL of cell culture medium.
-
-
Step B: Final Dilution: Dilute the 100 µM intermediate solution 1:10 in the final volume of cell culture medium.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final volume of 1 mL and a final concentration of 10 µM this compound. The final DMSO concentration will be 0.1%.
-
-
-
-
Direct Dilution (for higher working concentrations):
-
Example: Preparing a 10 µM final concentration in 1 mL of cell culture medium:
-
Add 1 µL of the 10 mM stock solution directly to 999 µL of cell culture medium. Mix well. The final DMSO concentration will be 0.1%.
-
-
-
Add to Cells:
-
Add the diluted this compound solution to your cell culture plates and incubate for the desired time.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing and using this compound stock solutions.
References
Application Notes and Protocols for the Quantification of Novel Small Molecules in Plasma: A Representative Method for a Compound like CXM102
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, specific analytical methods for a compound designated "CXM102" are not publicly available. The following application notes and protocols describe a representative and robust bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of a novel small molecule, referred to herein as this compound, in a plasma matrix. This document is intended to serve as a comprehensive guide that can be adapted for the development and validation of a specific assay.
Introduction
The quantification of drug candidates in biological matrices like plasma is a critical step in preclinical and clinical drug development. It provides essential data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4][5]
This document outlines a detailed protocol for the determination of this compound in plasma, covering sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are based on widely accepted practices in the field of bioanalysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Water, ultrapure (18.2 MΩ·cm)
Sample Preparation
Proper sample preparation is crucial to remove plasma proteins and other endogenous components that can interfere with the analysis and to concentrate the analyte of interest.[3][6] Protein precipitation is a common, straightforward, and effective method for sample cleanup in bioanalysis.[2][7]
Protocol: Protein Precipitation
-
Thaw frozen plasma samples on ice to prevent degradation.[8]
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of internal standard (IS) working solution.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[7]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the organic solvent under a gentle stream of nitrogen if necessary, and reconstitute in the initial mobile phase to ensure compatibility with the LC conditions.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Workflow for Plasma Sample Preparation (Protein Precipitation)
Caption: Workflow for plasma sample preparation using protein precipitation.
Liquid Chromatography Conditions
The chromatographic method is designed to separate this compound and its IS from endogenous plasma components to minimize matrix effects.[5] A reversed-phase C18 column is commonly used for the analysis of small molecules.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
Table 1: Recommended Liquid Chromatography Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 4.0 | 5 |
Table 2: Representative Chromatographic Gradient
Mass Spectrometry Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4] The instrument parameters should be optimized by infusing a standard solution of this compound and the IS.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative (analyte dependent) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 3 |
Table 3: Mass Spectrometry Conditions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| IS | [To be determined] | [To be determined] | [To be determined] |
Table 4: Representative MRM Transitions (To be optimized for this compound)
General Workflow for Bioanalytical Method Development
Caption: A typical workflow for developing and validating a bioanalytical method.
Data Presentation and Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application.[2] The validation should assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity and Range
The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range.
| Parameter | Acceptance Criteria |
| Calibration Curve | 8 non-zero standards |
| Range | e.g., 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x or 1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 5: Linearity and Range Parameters
Accuracy and Precision
Accuracy and precision are determined by analyzing Quality Control (QC) samples at multiple concentration levels (Low, Medium, and High) in replicate.
| Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | TBD | ± 20% | ≤ 20% |
| LQC | TBD | ± 15% | ≤ 15% |
| MQC | TBD | ± 15% | ≤ 15% |
| HQC | TBD | ± 15% | ≤ 15% |
Table 6: Representative Accuracy and Precision Data (Intra- and Inter-day)
Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting endogenous components on the ionization of the analyte.
| Level | Recovery (%) | Matrix Effect (%) |
| LQC | TBD | TBD |
| HQC | TBD | TBD |
Table 7: Representative Recovery and Matrix Effect Data
Stability
The stability of this compound in plasma must be evaluated under various conditions that mimic sample handling and storage.
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Change) |
| Freeze-Thaw | 3 cycles | -20/-80°C | ± 15% |
| Short-Term (Bench-top) | 4 h | Room Temp. | ± 15% |
| Long-Term | 30 days | -20/-80°C | ± 15% |
| Post-Preparative | 24 h | 4°C | ± 15% |
Table 8: Stability Assessment Parameters
Conclusion
The described LC-MS/MS method provides a robust and reliable framework for the quantification of novel small molecules, such as this compound, in human plasma. The protocol for sample preparation using protein precipitation is straightforward and efficient. The chromatographic and mass spectrometric conditions are selected to ensure high sensitivity and selectivity. This application note serves as a starting point for the development and validation of a specific bioanalytical method tailored to the physicochemical properties of this compound.
Principle of LC-MS/MS Quantification
Caption: Schematic of analyte quantification using a triple quadrupole mass spectrometer.
References
- 1. MDMA pharmacokinetics: A population and physiologically based pharmacokinetics model-informed analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionsource.com [ionsource.com]
- 8. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CXM102 Toxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with the investigational compound CXM102 in animal models. The information is designed to address specific issues that may arise during preclinical safety and efficacy studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality in our mouse cohort at a dose that was previously tolerated. What are the potential causes and how should we troubleshoot?
A1: Unexpected mortality can stem from several factors. A systematic approach is crucial to identify the root cause.
-
Vehicle and Formulation Issues: The vehicle itself or the formulation of this compound could be contributing to toxicity. Ensure the vehicle is well-tolerated at the administered volume and that the formulation is stable and free of precipitates.
-
Dosing Errors: Verify the dose calculations, dilution series, and administration technique. An error in any of these steps can lead to accidental overdose.
-
Animal Health Status: Underlying health issues in the animal cohort can increase susceptibility to drug-induced toxicity. Ensure all animals are sourced from a reputable vendor and are acclimated and healthy before the start of the study.
-
Route of Administration: The route of administration can significantly impact the toxicity profile. For instance, intravenous administration may lead to acute toxicity not observed with oral dosing.[1]
Here is a logical workflow to troubleshoot unexpected mortality:
Q2: We have observed elevated liver enzymes (ALT/AST) in rats treated with this compound. What steps should we take to investigate this potential hepatotoxicity?
A2: Elevated ALT and AST are common indicators of liver damage.[2] A thorough investigation is necessary to understand the nature and severity of the hepatotoxicity.
Initial Steps:
-
Dose-Response Relationship: Determine if the elevation in liver enzymes is dose-dependent. This can be assessed by running multiple dose groups.
-
Time Course: Evaluate the onset and duration of the enzyme elevation by collecting blood samples at multiple time points.
-
Histopathology: Conduct a histopathological examination of liver tissue from treated and control animals to look for cellular damage, inflammation, or other abnormalities.
Experimental Protocols:
-
Protocol 1: Dose-Response Assessment of Hepatotoxicity
-
Animals: Male and female Sprague-Dawley rats (n=5/sex/group).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
-
Procedure: Administer this compound daily for 14 days. Collect blood at baseline, day 7, and day 14 for clinical chemistry analysis. At the end of the study, collect liver tissue for histopathology.
-
Endpoints: ALT, AST, ALP, and bilirubin (B190676) levels; histopathological evaluation of liver sections.
-
The following table summarizes hypothetical data from such a study:
| Dose Group | ALT (U/L) Day 14 | AST (U/L) Day 14 | Histopathology Findings |
| Vehicle | 35 ± 5 | 60 ± 8 | No observable abnormalities |
| Low Dose | 45 ± 7 | 75 ± 10 | Minimal centrilobular hypertrophy |
| Mid Dose | 150 ± 25 | 250 ± 40 | Moderate hepatocellular necrosis |
| High Dose | 400 ± 60 | 700 ± 90 | Severe widespread necrosis |
Data are presented as Mean ± SD.
Q3: Our studies indicate that this compound may have off-target effects on the central nervous system (CNS), as we are observing tremors and ataxia. How can we confirm and characterize this neurotoxicity?
A3: Observed clinical signs like tremors and ataxia strongly suggest potential neurotoxicity. A functional and structural evaluation of the nervous system is required.
Recommended Approach:
-
Functional Observation Battery (FOB): A systematic FOB should be performed to quantify the observed neurological signs. This includes assessments of posture, gait, arousal levels, and reflexes.
-
Motor Function Tests: Specific tests like a rotarod or open field test can provide objective measures of motor coordination and activity.
-
Histopathology of Nervous Tissue: Examination of the brain, spinal cord, and peripheral nerves can identify any structural damage, such as neuronal degeneration or inflammation.
Experimental Protocols:
-
Protocol 2: Neurotoxicity Assessment in Mice
-
Animals: C57BL/6 mice (n=10/group).
-
Groups: Vehicle control, Low dose this compound, High dose this compound.
-
Procedure:
-
Administer a single dose of this compound.
-
Perform FOB at 1, 4, and 24 hours post-dose.
-
Conduct rotarod performance test at 2 and 24 hours post-dose.
-
At 24 hours, perfuse animals and collect brain and spinal cord for histopathology.
-
-
Endpoints: FOB scores, time on rotarod, and histopathological findings.
-
Below is a table of hypothetical rotarod performance data:
| Dose Group | Time on Rotarod (seconds) at 2 hours |
| Vehicle | 180 ± 20 |
| Low Dose | 150 ± 30 |
| High Dose | 60 ± 25 |
Data are presented as Mean ± SD.
Q4: We suspect this compound's toxicity may be related to its inhibition of a critical signaling pathway. How can we investigate this mechanistically?
A4: Understanding the mechanism of toxicity is crucial for risk assessment. If this compound is designed to inhibit a specific pathway (e.g., a kinase cascade), toxicity may arise from on-target inhibition in non-target tissues or off-target inhibition of related pathways.
Investigative Strategy:
-
In Vitro Profiling: Screen this compound against a panel of related kinases or receptors to identify potential off-target interactions.
-
Biomarker Analysis: In your animal studies, collect tissues of interest and analyze the phosphorylation status or expression levels of key proteins in the suspected signaling pathway.
-
Gene Expression Analysis: Perform RNA sequencing on affected tissues to identify broader changes in gene expression that could point to the affected pathways.
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to downstream toxic effects.
References
Technical Support Center: Optimizing CXM102 Dosage and Treatment Schedule
Disclaimer: Initial searches for "CXM102" did not yield a specific compound with this designation. It is highly probable that this is a typographical error and the intended query was for either CIL-102 or TAS-102 , both of which are anti-cancer agents. This technical support center provides information for both compounds to best address your needs.
CIL-102 Technical Support
CIL-102, also known as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is an alkaloid derivative of Camptotheca acuminata. It has demonstrated anti-tumorigenic properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CIL-102?
A1: CIL-102's primary mechanism of action involves the generation of reactive oxygen species (ROS).[2][5] This oxidative stress triggers downstream signaling pathways, including the JNK and NF-κB pathways, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis (programmed cell death).[1][2][4][5] CIL-102 has also been shown to inhibit tubulin polymerization, disrupting microtubule organization and leading to mitotic arrest.[3]
Q2: What is a typical starting concentration for in vitro experiments with CIL-102?
A2: Based on published studies, a typical starting concentration for in vitro experiments with CIL-102 ranges from 1.0 µM to 2.0 µM.[2][5] The optimal concentration will vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve to determine the IC50 for your specific cell line.
Q3: What are the known signaling pathways activated by CIL-102?
A3: CIL-102 has been shown to activate several signaling pathways implicated in cell cycle regulation and apoptosis. These include the JNK/p300/CBP pathway and the NF-κB pathway.[1][5] Activation of these pathways leads to the upregulation of p21 and GADD45, which in turn inactivate cdc2/cyclin B, causing cell cycle arrest.[1] CIL-102 also triggers the extrinsic apoptosis pathway through the activation of Fas-L and subsequent cleavage of caspase-8 and Bid.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | - Sub-optimal CIL-102 concentration.- Cell line is resistant to CIL-102.- Incorrect solvent used. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 10 µM).- Verify the sensitivity of your cell line to other known apoptosis inducers.- CIL-102 is soluble in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic to the cells (typically <0.5%). |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent CIL-102 preparation.- Differences in cell seeding density. | - Use cells within a consistent and low passage number range.- Prepare fresh CIL-102 stock solutions for each experiment.- Ensure consistent cell seeding density across all wells and experiments. |
| Unexpected off-target effects | - High CIL-102 concentration.- Non-specific binding. | - Lower the concentration of CIL-102 to the lowest effective dose.- Include appropriate vehicle controls (DMSO) in all experiments. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of CIL-102 in culture medium.
-
Remove the overnight culture medium and replace it with the CIL-102-containing medium. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway Diagram
Caption: CIL-102 induced signaling pathway leading to apoptosis.
TAS-102 (Lonsurf®) Technical Support
TAS-102, marketed as Lonsurf®, is a combination oral cytotoxic agent consisting of trifluridine (B1683248) (FTD) and tipiracil (B1663634) (TPI).[6][7] It is approved for the treatment of metastatic colorectal and gastric cancers.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAS-102?
A1: TAS-102 has a dual mechanism of action. Trifluridine, a thymidine-based nucleoside analog, is incorporated into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[9][10][11] Tipiracil is a thymidine (B127349) phosphorylase inhibitor that prevents the degradation of trifluridine, thereby increasing its bioavailability.[6][7]
Q2: What is the recommended starting dose for TAS-102 in preclinical models?
A2: The recommended starting dose of TAS-102 in preclinical mouse models is typically around 150 mg/kg/day, administered orally.[9] However, the optimal dose can vary depending on the tumor model and should be determined empirically.
Q3: What are the major toxicities associated with TAS-102?
A3: The most common and dose-limiting toxicity of TAS-102 is myelosuppression, particularly neutropenia.[8][12][13] Other common side effects include nausea, fatigue, and anemia.[6][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Severe Myelosuppression (Neutropenia) | - Dose is too high for the specific animal model or patient.- Individual sensitivity. | - Reduce the dose of TAS-102. A maximum of three dose reductions are typically permitted in clinical settings.[12]- Delay the next treatment cycle until neutrophil counts recover.[12]- Consider the use of granulocyte-colony stimulating factors (G-CSF) as clinically indicated. |
| Gastrointestinal Toxicity (Nausea, Diarrhea) | - Common side effect of TAS-102. | - Administer antiemetics as needed.- Ensure adequate hydration.- For severe cases, consider a dose reduction or treatment interruption. |
| Lack of Efficacy in Preclinical Models | - Insufficient drug exposure.- Tumor model is resistant. | - Confirm proper oral administration and absorption.- Consider combination therapy. For example, TAS-102 with bevacizumab has shown synergistic effects.[14] |
Experimental Protocols
Preclinical Xenograft Mouse Model Protocol
-
Implant human cancer cells (e.g., DLD-1) subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Prepare TAS-102 for oral gavage. The recommended starting dose is 35 mg/m² twice daily in clinical settings, which can be adapted for preclinical models.[13][15]
-
Administer TAS-102 or vehicle control orally according to the desired schedule (e.g., twice daily for 5 days on, 2 days off, for 2 weeks, followed by a 2-week rest).[13]
-
Monitor tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Mechanism of Action Diagram
Caption: Mechanism of action of TAS-102 (Trifluridine/Tipiracil).
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibitory effect of CIL-102 on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CIL-102 interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel regulator role of CIL-102 in the epigenetic modification of TNFR1/TRAIL to induce cell apoptosis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Two Novel CIL-102 Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 7. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 9. Therapeutic potential of TAS-102 in the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Phase Ib/II Study of Biweekly TAS‐102 in Combination with Bevacizumab for Patients with Metastatic Colorectal Cancer Refractory to Standard Therapies (BiTS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
CXM102 degradation issues in cell culture media
CXM102 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing reduced activity in my cell-based assays over time. What could be the cause?
A1: Reduced activity of this compound is often linked to its degradation in the cell culture medium. Several factors can contribute to this instability, including the aqueous environment at 37°C, the pH of the medium, and reactions with components in the medium such as certain amino acids or vitamins.[1] If cells are present, cellular metabolism can also contribute to the degradation of the compound.[2]
Q2: What are the primary degradation pathways for a small molecule like this compound in cell culture media?
A2: The most common degradation pathways in aqueous environments like cell culture media are hydrolysis and oxidation.[3] Hydrolysis is the cleavage of chemical bonds by water, and certain functional groups are particularly susceptible to this.[3] Oxidation involves the loss of electrons and can be initiated by exposure to oxygen, light, or trace metals.[3]
Q3: How can I determine if this compound is degrading in my specific experimental setup?
A3: A direct way to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the amount of the parent compound remaining.[4]
Q4: My compound seems to be disappearing from the media, but I don't detect any degradation products. What could be happening?
A4: If you observe a loss of this compound from the media without detecting degradation products, it may be binding to the plastic of the cell culture plates or pipette tips.[1] This is more common with hydrophobic compounds.[5] If cells are present, the compound could also be rapidly internalized.[1] Using low-protein-binding labware and including a control without cells can help assess non-specific binding.[1]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: To minimize degradation, this compound stock solutions, typically prepared in DMSO, should be aliquoted into tightly sealed vials and stored at -20°C or below.[1] It is advisable to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound and provides actionable solutions.
| Observed Issue | Potential Cause | Suggested Solution |
| High variability in biological assay results. | Inconsistent concentration of active this compound due to degradation. | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment using HPLC or LC-MS/MS.[3][5] If unstable, consider replenishing the compound by changing the medium at regular intervals.[5] |
| Complete loss of this compound activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[3] Consider a cell-free assay if the target is known to confirm compound activity.[3] |
| Discrepancy between biochemical and cell-based assay potencies (e.g., IC50 values). | Compound degradation in the cell-based assay environment. | Perform a stability study of your compound in the culture medium at 37°C over the duration of your experiment.[5] If the compound is unstable, you may need to replenish it by changing the medium at regular intervals.[5] |
| Cells appear stressed or die at all concentrations tested, including very low ones. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[3] |
| This compound appears to be unstable in standard cell culture medium. | pH instability or reaction with media components. | Test the stability of your compound in buffers at different pH values to determine its pH-stability profile.[2] Also, conduct stability studies in serum-free media versus serum-containing media to assess the contribution of serum components to degradation.[2] |
Quantitative Data Summary
The stability of this compound was assessed under various conditions. The following tables summarize the percentage of this compound remaining after incubation at 37°C, as determined by HPLC analysis.
Table 1: Stability of this compound in Different Cell Culture Media
| Time (hours) | DMEM + 10% FBS | RPMI-1640 + 10% FBS | Serum-Free Medium |
| 0 | 100% | 100% | 100% |
| 8 | 85% | 92% | 95% |
| 24 | 62% | 75% | 88% |
| 48 | 35% | 58% | 81% |
Table 2: Effect of Serum on this compound Stability in DMEM
| Time (hours) | DMEM + 10% FBS | DMEM (serum-free) |
| 0 | 100% | 100% |
| 8 | 85% | 94% |
| 24 | 62% | 86% |
| 48 | 35% | 79% |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media using HPLC
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with UV detector
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C. [2]
-
Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).[2]
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point. [3]
-
Place the tubes in a 37°C, 5% CO2 incubator. [3]
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. [3]
-
For protein-containing media, precipitate proteins by adding an equal volume of cold acetonitrile. [4]
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. [4]
-
Transfer the supernatant to an HPLC vial for analysis. [4]
-
Analyze the samples using a validated HPLC method to quantify the peak area of the parent this compound compound. [4]
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. [4]
Protocol 2: Identification of this compound Degradation Products using LC-MS
Objective: To identify the potential degradation products of this compound in cell culture media.
Materials:
-
Samples from the stability study (Protocol 1)
-
LC-MS/MS system
Methodology:
-
Prepare samples as described in Protocol 1.
-
Subject the degraded samples to LC-MS/MS analysis. The LC method should be developed to separate the parent compound from potential degradation products.[6]
-
Analyze the mass spectrometry data to determine the molecular weights of any new peaks that appear over time. [6]
-
Perform fragmentation analysis (MS/MS) on the parent compound and the potential degradation products to elucidate their structures. [6]
-
Compare the fragmentation patterns to propose the chemical structures of the degradation products and infer the degradation pathway (e.g., hydrolysis, oxidation). [6]
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results with CXM102 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with the novel CXCR4 inhibitor, CXM102. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cell viability assays. What are the potential causes?
A1: Variability in IC50 values for this compound can stem from several factors. A primary reason can be inconsistent cell culture conditions. It is crucial to maintain a consistent cell passage number, as cell characteristics can change over time, affecting their response to treatment.[1][2] Additionally, ensure precise cell seeding density, as this can influence the effective concentration of the compound per cell. Another common issue is the stability and storage of this compound. Prepare fresh dilutions of the compound for each experiment from a properly stored stock solution to avoid degradation. Finally, inconsistencies in incubation times and reagent addition can introduce variability.
Q2: Our in vitro cell migration assay results with this compound are not reproducible. What should we check?
A2: Reproducibility issues in cell migration assays are common. First, verify the consistency of the chemoattractant gradient (e.g., CXCL12). The concentration and stability of the chemoattractant are critical for a consistent migratory response. Second, ensure that the cells used are in a healthy, logarithmic growth phase. Stressed or overly confluent cells will exhibit altered migratory behavior. Third, standardize the assay setup, including the type of migration chamber (e.g., Transwell) and the coating of the membrane (e.g., Matrigel or collagen), as variations here can significantly impact results. Finally, be meticulous with the timing of the experiment and the method of quantifying cell migration.
Q3: We are not seeing the expected downstream signaling inhibition (e.g., p-ERK, p-AKT) with this compound treatment in our Western blots. What could be the problem?
A3: If you are not observing the expected inhibition of downstream signaling pathways such as ERK and AKT, consider the following:
-
Stimulation Conditions: Ensure that the cells are properly stimulated with the CXCR4 ligand, CXCL12, to activate the signaling pathway before this compound treatment. The timing and concentration of CXCL12 are critical.
-
Treatment Time: The duration of this compound pre-incubation before CXCL12 stimulation may need optimization. It's possible the current timing is insufficient for the inhibitor to effectively engage its target.
-
Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer that efficiently extracts proteins and always include fresh phosphatase inhibitors to prevent dephosphorylation of your target proteins during sample preparation.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-ERK, p-AKT, and their total protein counterparts.
Q4: In our in vivo tumor model, this compound is not showing consistent anti-tumor efficacy. What factors should we investigate?
A4: Inconsistent in vivo results can be complex to troubleshoot. Key areas to investigate include:
-
Drug Formulation and Administration: Ensure the formulation of this compound is stable and consistently prepared. The route and frequency of administration should be strictly controlled.[3]
-
Animal and Tumor Model Variability: Use animals of the same age, sex, and genetic background to minimize biological variability.[4] The method of tumor cell implantation and the initial tumor volume should be as uniform as possible across all animals.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): If possible, perform PK/PD studies to confirm that this compound is reaching the tumor at sufficient concentrations and for a duration adequate to inhibit CXCR4 signaling.
-
Blinding and Randomization: To avoid unconscious bias, ensure that the studies are conducted in a blinded manner and that animals are randomized into treatment groups.[4]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
This guide provides a systematic approach to troubleshooting variability in IC50 measurements for this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Culture Variability | Maintain a consistent cell passage number (e.g., passages 5-15). Ensure uniform cell seeding density in all wells. Regularly test for mycoplasma contamination.[1][2] |
| This compound Stock and Working Solutions | Prepare fresh working dilutions for each experiment. Store stock solutions at the recommended temperature and in appropriate solvents. Avoid repeated freeze-thaw cycles. |
| Assay Protocol Inconsistencies | Use a calibrated multichannel pipette for reagent addition. Ensure consistent incubation times for drug treatment and assay reagents. Minimize edge effects by not using the outer wells of the plate or by filling them with media.[5][6] |
| Data Analysis | Use a consistent and appropriate curve-fitting model for IC50 calculation. Ensure that the normalization of data (e.g., to vehicle control) is performed correctly. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Poor Reproducibility in Cell Migration Assays
This guide addresses common issues leading to a lack of reproducibility in cell migration experiments with this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Chemoattractant Gradient | Prepare fresh CXCL12 for each experiment. Validate the optimal concentration of CXCL12 to induce migration in your cell line. Ensure a consistent volume is added to the lower chamber. |
| Cell Health and Seeding | Use cells from a consistent passage number and in the logarithmic growth phase. Ensure a uniform number of cells are seeded into the upper chamber. |
| Assay Chamber and Coating | Use the same type and brand of migration chambers for all experiments. If using a coating (e.g., Matrigel), ensure the thickness and coating procedure are consistent. |
| Quantification Method | Standardize the method for staining and counting migrated cells. If using imaging, ensure consistent settings (e.g., brightness, contrast, threshold). Use multiple fields of view per chamber and average the results. |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Transwell Cell Migration Assay
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells overnight.
-
Assay Setup: Place 24-well Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add cell culture medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber. Add medium without chemoattractant to control wells.
-
This compound Treatment: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Cell Seeding: Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a predetermined time (e.g., 12-24 hours) at 37°C and 5% CO2.
-
Quantification: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).
-
Imaging and Analysis: Image the stained cells and count the number of migrated cells per field of view.
Experimental Workflow for Transwell Assay
Caption: Workflow for a Transwell cell migration assay.
Signaling Pathway
CXCR4 Signaling Pathway and Inhibition by this compound
CXCR4 is a G-protein coupled receptor (GPCR). Upon binding its ligand, CXCL12, it activates several downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. This compound is a competitive inhibitor of the CXCR4 receptor, preventing CXCL12 binding and subsequent downstream signaling activation.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. researchgate.net [researchgate.net]
- 4. Tackling In Vivo Experimental Design [modernvivo.com]
- 5. focus.gbo.com [focus.gbo.com]
- 6. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce CXM102 precipitation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the precipitation of CXM102 in solution during their experiments.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Dilution
Precipitation of this compound upon dilution of a concentrated stock (e.g., in DMSO) into an aqueous buffer or cell culture medium is a common issue for hydrophobic small molecules.[1][2] This typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
Recommended Actions:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.[1]
-
Optimize DMSO Concentration: While minimizing DMSO is often a goal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain this compound solubility.[1] Always include a vehicle control to assess the impact of DMSO on your experiment.[1][3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions of your DMSO stock in pure DMSO before the final dilution into the aqueous medium. This gradual reduction in concentration can help keep the compound in solution.[2]
-
Modify the Dilution Method: Add the diluted DMSO stock directly to the final assay medium rather than to an intermediate aqueous solution.[3] The presence of proteins or other components in the assay media can help maintain the solubility of poorly soluble compounds.[3]
Issue: Solution Becomes Cloudy or Shows Precipitate Over Time
A clear solution of this compound that becomes cloudy or precipitates over time can be due to several factors, including temperature fluctuations, prolonged storage in an aqueous solution, or interactions with components in your buffer or medium.[2]
Recommended Actions:
-
Prepare Fresh Solutions: Do not use a solution that has precipitated.[1] It is best practice to prepare fresh dilutions of this compound for each experiment.
-
Storage of Stock Solutions: Store stock solutions of this compound in DMSO at -20°C for short-term use and -80°C for long-term storage to maintain stability.[2] Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb moisture, which may affect solubility.[1]
-
Consider pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values for your buffer to find the optimal range for this compound solubility.
-
Use Co-solvents or Excipients: For highly insoluble compounds, consider using a co-solvent system (e.g., with ethanol (B145695) or PEG) or solubility enhancers like cyclodextrins.[1][4][5] It is crucial to test the compatibility of any additives with your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For many organic small molecules like this compound, the recommended solvent for creating a high-concentration stock solution is 100% DMSO.[1]
Q2: How can I increase the solubility of this compound in my aqueous experimental solution?
A2: To enhance solubility, you can try several approaches:
-
Adjusting the pH of the buffer.[1]
-
Using co-solvents such as ethanol or PEG in combination with water.[1][4]
-
Gentle warming of the solution to 37°C or brief sonication may also help dissolve the compound.[2]
Q3: What should I do if I see a precipitate in my this compound vial before I even make a solution?
A3: If you observe particulate matter in the vial, centrifuge the vial to pellet any powder before opening and preparing a new stock solution.[1] Do not use a solution that has visible precipitate.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A4: The tolerance to DMSO varies between cell lines.[1] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[1][6]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may cause off-target effects.[1] It is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples.[1][3]
Data Presentation
Table 1: General Guidelines for DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration | General Tolerance by Cell Lines | Recommendation |
| < 0.1% | Generally safe for most cell lines, including sensitive primary cells.[1] | Recommended for sensitive assays. |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines.[1] | A common working range. |
| > 0.5% - 1% | Can be cytotoxic and induce off-target effects in some cell lines.[1] | Use with caution and always include vehicle controls. |
Experimental Protocols
Protocol 1: Serial Dilution for Preparing Working Solutions of this compound
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution series of the this compound stock solution in 100% DMSO. For example, prepare 1 mM and 100 µM solutions.
-
From the appropriate intermediate DMSO stock, add a small volume to your final aqueous buffer or cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains within the tolerated range for your experimental system.
-
Vortex the final solution gently immediately after adding the this compound stock.
-
Visually inspect the solution for any signs of precipitation before use.
Protocol 2: pH Screening for this compound Solubility
-
Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
To a small volume of each buffer, add this compound from a concentrated DMSO stock to a final concentration that is known to be problematic for precipitation.
-
Incubate the solutions at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect each solution for precipitation.
-
If a quantitative measure is needed, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Select the buffer pH that provides the best solubility for this compound.
Visualizations
Caption: Workflow for preparing this compound working solutions using serial dilution.
Caption: Decision tree for troubleshooting this compound precipitation.
References
troubleshooting CXM102 delivery to target cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CXM102, a novel peptide-drug conjugate, for targeted delivery to cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a peptide-drug conjugate (PDC) designed for targeted cancer therapy. It consists of three key components: a homing peptide that binds to specific receptors overexpressed on tumor cells, a cytotoxic drug payload, and a linker that connects the peptide and the drug.[1] The proposed mechanism involves the peptide guiding the conjugate to the target cell, followed by internalization, often through receptor-mediated endocytosis.[2][3] Inside the cell, the linker is cleaved, releasing the cytotoxic payload to induce cell death.[2]
Q2: What are the main advantages of using a peptide-drug conjugate like this compound?
A2: PDCs like this compound offer several advantages over traditional chemotherapy, including higher specificity for cancer cells, which can reduce off-target toxicity and widen the therapeutic window.[4][5] Their smaller size compared to antibody-drug conjugates (ADCs) allows for better tissue penetration.[5]
Q3: What are the common challenges associated with the delivery of PDCs like this compound?
A3: Common challenges include enzymatic degradation of the peptide in circulation, premature release of the drug payload, and the development of drug resistance by cancer cells.[3] Optimizing the stability of the peptide and the linker is crucial for efficacy.[4]
Troubleshooting Guides
Low or No Therapeutic Effect
Q: I am not observing the expected level of cytotoxicity in my target cells after treatment with this compound. What are the possible causes and solutions?
A: Low therapeutic effect can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake | 1. Confirm Target Receptor Expression: Verify the expression level of the target receptor on your specific cell line using techniques like flow cytometry or western blotting. 2. Optimize Incubation Time and Concentration: Perform a dose-response and time-course experiment to determine the optimal conditions for this compound uptake. 3. Assess Uptake Directly: Use a fluorescently labeled version of this compound and quantify its internalization via flow cytometry or fluorescence microscopy.[6][7] |
| Drug Payload Inactivity | 1. Check Payload Release: Ensure that the linker is being cleaved within the target cells. This can be assessed using mass spectrometry or a reporter assay if the linker is designed with a cleavable reporter. 2. Drug Resistance: Your cell line may have developed resistance to the cytotoxic payload, for example, through the upregulation of efflux pumps like P-glycoprotein.[8] Consider using a cell line known to be sensitive to the payload as a positive control. |
| PDC Degradation | 1. Check Handling and Storage: Ensure that this compound has been stored correctly and that repeated freeze-thaw cycles have been avoided. 2. Assess Stability in Media: The peptide component of the PDC may be susceptible to enzymatic degradation by proteases present in the cell culture medium, especially if serum is used. Consider performing experiments in serum-free media or using protease inhibitors. |
High Off-Target Toxicity
Q: I am observing significant toxicity in my control cells or non-target cells. What could be the reason?
A: High off-target toxicity is often due to the premature release of the cytotoxic payload or non-specific uptake of the PDC.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Linker Instability | 1. Evaluate Linker Stability: The linker connecting the peptide and the drug may be unstable in the cell culture medium, leading to the release of the free drug.[4] This can be tested by incubating this compound in the medium for the duration of the experiment and then testing the supernatant for toxicity on control cells. |
| Non-Specific Uptake | 1. Cell-Penetrating Properties: Some targeting peptides can have inherent cell-penetrating properties, leading to uptake in cells that do not express the target receptor.[2] 2. Competition Assay: To confirm target-specific uptake, perform a competition assay by pre-incubating the target cells with an excess of the free peptide before adding this compound. A reduction in cytotoxicity would indicate target-specific uptake. |
Inconsistent Results
Q: My experimental results with this compound are not reproducible. What factors should I check?
A: Inconsistent results can be due to variability in experimental conditions or cell culture practices.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cell sensitivity can change over time. 2. Cell Density: Ensure that cells are seeded at a consistent density for all experiments, as this can affect drug sensitivity. |
| Reagent Variability | 1. Lot-to-Lot Variation: If you are using a new batch of this compound, perform a bridging study to compare its activity to the previous batch. 2. Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |
Visual Guides
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logical steps for troubleshooting low efficacy.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol is for quantifying the internalization of fluorescently labeled this compound.[10][11]
Materials:
-
Target cells
-
Fluorescently labeled this compound
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with fluorescently labeled this compound at the desired concentration and incubate for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells twice with cold PBS to remove unbound this compound.
-
Harvest the cells using trypsin and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in flow cytometry buffer.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) to quantify uptake.[6]
Protocol 3: Intracellular Staining for Target Engagement
This protocol describes a general method for detecting an intracellular target that has been engaged by the this compound payload, using flow cytometry.[12][13][14]
Materials:
-
Treated and untreated cells
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Primary antibody against a downstream marker of payload activity (e.g., a marker of apoptosis like cleaved caspase-3)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of treated and untreated cells.
-
Fix the cells by incubating with fixation buffer for 20 minutes at room temperature.[12]
-
Wash the cells with PBS and then permeabilize by incubating with permeabilization buffer for 10-15 minutes.[11][12]
-
Incubate the cells with the primary antibody for 30-60 minutes at room temperature.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody for 30 minutes in the dark.[13]
-
Wash the cells and resuspend in flow cytometry buffer.
-
Analyze the samples on a flow cytometer to detect the level of the target engagement marker.
References
- 1. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Drug Conjugates: A New Frontier in Targeted Therapy [delveinsight.com]
- 4. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced antigen uptake by dendritic cells induced by the B pentamer of the type II heat-labile enterotoxin LT-IIa requires engagement of TLR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. biotium.com [biotium.com]
- 14. Protocol: Detection of Intracellular Antigens by Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
refining CXM102 synthesis for higher purity
Technical Support Center: CXM102 Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis for higher purity and yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: My amide coupling reaction (Step 1) is showing low conversion to the intermediate, I-1. What are the potential causes and solutions?
Low conversion in the amide coupling step is a common issue. The primary causes often revolve around reagent quality, reaction conditions, and the choice of coupling agent.
-
Reagent Quality: Ensure that the starting materials, carboxylic acid (C-1) and amine (A-1), are pure and dry. Moisture can hydrolyze the activated ester intermediate, reducing yield. Solvents should be anhydrous.
-
Coupling Reagent: The choice of coupling reagent is critical. If you are using a standard carbodiimide (B86325) like DCC or EDC, consider adding an activator such as HOBt or HOAt to suppress side reactions and improve efficiency. For sterically hindered substrates, more potent coupling reagents like HATU or HBTU may be necessary.
-
Reaction Conditions: Ensure the reaction temperature is appropriate. While many couplings run at room temperature, some may benefit from cooling to 0°C to minimize side reactions, or gentle heating to drive the reaction to completion. Base selection (e.g., DIPEA, triethylamine) and stoichiometry are also crucial; ensure at least two equivalents of the base are used.
Q2: I'm observing a significant amount of a homo-coupling side product in my Suzuki coupling reaction (Step 2). How can I minimize this?
Homo-coupling of the boronic acid (B-1) is a frequent side reaction in Suzuki couplings, leading to impurities that can be difficult to remove.
-
Oxygen Control: Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote the oxidative homo-coupling of the boronic acid.
-
Ligand and Catalyst Choice: The choice of palladium catalyst and ligand can significantly influence the rate of homo-coupling versus the desired cross-coupling. Consider using a more electron-rich and bulky phosphine (B1218219) ligand which can favor the reductive elimination step of the cross-coupling pathway.
-
Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can help drive the cross-coupling reaction to completion, but a large excess can lead to more homo-coupling. Fine-tuning the stoichiometry is key.
-
Base and Temperature: The strength and type of base can impact the reaction. A weaker base or a slower addition of the base can sometimes reduce the rate of homo-coupling. Lowering the reaction temperature may also help, though it could slow down the desired reaction as well.
Troubleshooting Workflow: Low Purity of Final this compound Product
This workflow provides a systematic approach to diagnosing and resolving issues with the purity of the final this compound product.
Caption: A decision tree for troubleshooting low purity in the final this compound product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
This compound is synthesized in a two-step process. The first step is an amide coupling between carboxylic acid C-1 and amine A-1 to form intermediate I-1. The second step is a palladium-catalyzed Suzuki cross-coupling reaction between I-1 and boronic acid B-1 to yield the final product, this compound.
Caption: The two-step synthetic pathway for the production of this compound.
Q2: How can I remove residual palladium catalyst from my final product?
Residual palladium is a common and critical impurity to remove, especially for pharmaceutical applications. Several methods can be employed:
-
Chromatography: Reverse-phase or normal-phase flash chromatography is often effective. Using a silica (B1680970) gel treated with a thiol-based scavenger can enhance palladium removal.
-
Scavengers: Thiol-based scavengers (e.g., QuadraSil MP, SiliaMetS Thiol) can be stirred with the crude product solution to chelate and remove palladium. These are then filtered off.
-
Activated Carbon: Treatment with activated carbon can also be effective for adsorbing residual palladium.
-
Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent system can significantly reduce palladium levels.
Q3: Which analytical techniques are recommended for purity assessment of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify impurities. A high-resolution mass spectrometer can help in identifying the structure of unknown impurities.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound, typically using a UV detector. A standard purity assay would involve calculating the area percentage of the main peak.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the final product and to detect any residual solvents or impurities that may not be visible by LC-MS.
Quantitative Data Summary
The following tables summarize data from optimization studies for the two steps of the this compound synthesis.
Table 1: Comparison of Coupling Reagents for Step 1 (Amide Coupling)
| Coupling Reagent | Additive | Solvent | Time (h) | Yield (%) | Purity of I-1 (%) |
| EDC | HOBt | DCM | 12 | 85 | 92 |
| DCC | HOBt | DCM | 12 | 82 | 91 |
| HATU | None | DMF | 4 | 95 | 98 |
| HBTU | None | DMF | 4 | 93 | 97 |
Table 2: Effect of Ligand on Step 2 (Suzuki Coupling)
| Palladium Precatalyst | Ligand | Base | Temperature (°C) | Yield (%) | Purity of this compound (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 90 | 75 | 88 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 80 | 92 | 97 |
| Pd(PPh₃)₄ | None | K₂CO₃ | 90 | 80 | 90 |
| PdCl₂(dppf) | None | Na₂CO₃ | 85 | 88 | 95 |
Experimental Protocols
Protocol 1: Synthesis of Intermediate I-1 via Amide Coupling
-
Reagent Preparation: To a solution of carboxylic acid C-1 (1.0 eq) in anhydrous DMF (10 mL/mmol), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Activation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add amine A-1 (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the pure intermediate I-1.
Protocol 2: Synthesis of this compound via Suzuki Coupling
-
Inert Atmosphere: Set up the reaction in a flask equipped with a condenser under an inert atmosphere of Argon.
-
Reagent Addition: To the flask, add intermediate I-1 (1.0 eq), boronic acid B-1 (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane (B91453) and water (4:1 mixture, 20 mL/mmol).
-
Degassing: Degas the reaction mixture by bubbling Argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Palladium Removal: Treat the combined organic layers with a thiol-based scavenger for 2 hours, then filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by reverse-phase HPLC to yield high-purity this compound.
Validation & Comparative
No Publicly Available Data for CXM102 to Compare with Doxorubicin
A comprehensive search of scientific literature and clinical trial databases has revealed no publicly available information on a therapeutic agent designated "CXM102." Therefore, a direct comparison of its efficacy to the well-established chemotherapeutic drug doxorubicin (B1662922) cannot be provided at this time.
It is possible that "this compound" is an internal codename for a very early-stage compound that has not yet been disclosed in public forums, or the identifier may be inaccurate.
In contrast, doxorubicin is a widely studied and utilized anthracycline antibiotic with a long history in cancer therapy. Its efficacy and mechanism of action are well-documented across a broad range of malignancies.
For the benefit of researchers, a summary of doxorubicin's established profile is provided below.
Doxorubicin: An Overview
Doxorubicin is an essential component of many chemotherapy regimens and is used to treat a variety of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and hematological malignancies.
Mechanism of Action
Doxorubicin's primary mode of action involves the intercalation of its planar anthracycline ring into the DNA of cancer cells. This process inhibits the progression of the enzyme topoisomerase II, which is critical for DNA replication and repair. By trapping the topoisomerase II-DNA complex, doxorubicin induces double-strand breaks in the DNA, ultimately leading to apoptosis (programmed cell death) of the cancer cell.
A secondary mechanism involves the generation of reactive oxygen species (ROS) through the metabolic activation of doxorubicin. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.
Navigating the Landscape of Kinase Inhibitors in EGFR-Mutated Lung Cancer: A Comparative Guide
For researchers, scientists, and drug development professionals, the rapid evolution of kinase inhibitors for non-small cell lung cancer (NSCLC) presents both opportunities and complexities. This guide provides an objective comparison of key epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), focusing on their performance, underlying mechanisms, and the experimental data that define their clinical utility.
The treatment of NSCLC has been revolutionized by targeted therapies, particularly for patients with activating mutations in the EGFR gene. These mutations, most commonly exon 19 deletions and the L858R point mutation, render tumors dependent on EGFR signaling for their growth and survival.[1][2] EGFR inhibitors, by blocking the kinase activity of the receptor, can induce dramatic and sustained tumor responses.[2][3] This guide will compare the first-generation inhibitors, gefitinib (B1684475) and erlotinib, the second-generation inhibitor, afatinib, and the third-generation inhibitor, osimertinib (B560133), which has become a cornerstone of treatment.[1][4]
Comparative Efficacy and Clinical Outcomes
The clinical development of EGFR TKIs has progressed through three generations, each with distinct characteristics and efficacy profiles. While first- and second-generation TKIs demonstrated superiority over chemotherapy, the emergence of the T790M resistance mutation limited their long-term effectiveness.[5][6] Third-generation TKIs were specifically designed to overcome this resistance mechanism.[7]
| Inhibitor Class | Drug | Median Progression-Free Survival (PFS) (First-Line) | Overall Survival (OS) (First-Line) | T790M Activity |
| First-Generation | Gefitinib | ~10-12 months[8] | ~20-30 months | No |
| Erlotinib | ~10-13 months | ~20-30 months | No | |
| Second-Generation | Afatinib | ~11-13 months[9] | ~25-33 months[10] | No |
| Third-Generation | Osimertinib | 18.9 months[1][11] | 38.6 months[1][11] | Yes[5][7] |
Table 1: Comparative efficacy of first-, second-, and third-generation EGFR TKIs in the first-line treatment of EGFR-mutated NSCLC. Data is aggregated from multiple clinical trials.
Osimertinib, the leading third-generation TKI, has demonstrated superior progression-free survival and overall survival compared to first-generation inhibitors in the first-line setting, as established in the FLAURA trial.[1][11] This has positioned it as the standard of care for most patients with newly diagnosed EGFR-mutated NSCLC.[1] Furthermore, combination strategies, such as osimertinib with chemotherapy (FLAURA2) or amivantamab plus lazertinib (B608487) (MARIPOSA), are showing promise in further improving outcomes.[1][12]
Signaling Pathways and Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. In EGFR-mutated NSCLC, the receptor is constitutively active, driving uncontrolled cell growth. EGFR TKIs competitively bind to the ATP-binding pocket of the kinase domain, inhibiting its activity and blocking downstream signaling.
Experimental Protocols
The evaluation of kinase inhibitors relies on a variety of in vitro and in vivo experimental assays. Below are methodologies for key experiments commonly used to characterize and compare EGFR TKIs.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor against a specific kinase.
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated in a reaction buffer containing ATP and a substrate peptide.
-
The kinase inhibitor is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a kinase inhibitor on the growth of cancer cell lines.
Methodology:
-
NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with the kinase inhibitor at a range of concentrations.
-
The cells are incubated for a period of 48 to 72 hours.
-
Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.
Resistance Mechanisms and Future Directions
Despite the success of EGFR TKIs, acquired resistance is a significant clinical challenge.[3] For third-generation inhibitors like osimertinib, resistance can emerge through various mechanisms, including MET amplification and the development of new EGFR mutations such as C797S.[1][5]
Future strategies to combat resistance include:
-
Combination Therapies: Combining EGFR TKIs with inhibitors of other pathways (e.g., MET inhibitors like savolitinib) or with chemotherapy.[1][5][13]
-
Bispecific Antibodies: Amivantamab, which targets both EGFR and MET, has shown efficacy in overcoming resistance.[1]
-
Antibody-Drug Conjugates (ADCs): ADCs that target proteins like TROP2 are being investigated in patients who have progressed on EGFR TKIs.[1]
The landscape of kinase inhibitors in lung cancer is continually evolving. A deep understanding of their comparative efficacy, mechanisms of action, and the experimental data that supports their use is crucial for the continued development of more effective and durable therapies for patients with EGFR-mutated NSCLC.
References
- 1. Frontiers | Rapidly evolving therapeutic advances for classical EGFR-mutant NSCLC [frontiersin.org]
- 2. lung.org [lung.org]
- 3. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. New Treatment Strategies in Advanced Epidermal Growth Factor Receptor-Driven Non-Small Cell Lung Cancer: Beyond Single Agent Osimertinib | MDPI [mdpi.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Comparison of gefitinib plus chemotherapy versus gefitinib alone for advanced non‑small‑cell lung cancer: A meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data for "CXM102" Prevents In Vivo Target Engagement Analysis
A comprehensive search of publicly available scientific literature and drug development databases has yielded no specific information for a compound designated "CXM102." This prevents the creation of a detailed comparison guide for validating its target engagement in vivo as requested. The lack of information suggests that "this compound" may be an internal project name not yet disclosed publicly, a compound that has been discontinued (B1498344) in early development, or a typographical error in the query.
Without foundational information on the molecular target of this compound and its proposed mechanism of action, it is impossible to retrieve relevant experimental data for comparison. Key elements required for the requested guide, such as quantitative data on target binding, pharmacodynamic biomarker modulation, and detailed experimental protocols, are contingent on the specific biological context of the drug.
To proceed with this request, clarification on the specific compound and its intended biological target is necessary. Once the correct identity of the molecule is established, a thorough guide can be developed, comparing its in vivo target engagement validation with alternative methodologies.
General Principles of In Vivo Target Engagement Validation
While specific data for this compound is unavailable, a general framework for validating target engagement in vivo can be outlined. Researchers and drug development professionals typically employ a variety of methods to confirm that a therapeutic agent interacts with its intended target in a living organism. These methods can be broadly categorized as direct and indirect assays.
Direct assays provide evidence of the physical interaction between the drug and its target. Examples include:
-
Positron Emission Tomography (PET): Utilizes radiolabeled ligands that bind to the target, allowing for non-invasive imaging and quantification of target occupancy in preclinical models and human subjects.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding in tissue samples.
-
Activity-Based Protein Profiling (ABPP): Employs chemical probes to directly measure the activity of specific enzymes, which is then competed by the drug.
Indirect assays measure the downstream pharmacological effects of the drug binding to its target. These include:
-
Pharmacodynamic (PD) Biomarkers: Measurement of changes in the levels or activity of molecules in a signaling pathway downstream of the target.
-
Gene Expression Profiling: Analysis of changes in mRNA levels of target-regulated genes.
-
Phenotypic Readouts: Observation of physiological or pathological changes in the organism that are consistent with the expected effect of modulating the target.
Illustrative Workflow for In Vivo Target Engagement Validation
The following diagram illustrates a generalized workflow for validating the in vivo target engagement of a novel therapeutic agent.
Caption: Generalized workflow for in vivo target engagement validation.
Data Presentation and Experimental Protocols
Upon identification of this compound and its associated data, the following structures would be populated:
Table 1: Comparison of In Vivo Target Engagement Assays for [Corrected Compound Name]
| Assay Type | Methodology | Endpoint Measured | Advantages | Disadvantages |
| Direct | ||||
| e.g., PET | ||||
| e.g., CETSA | ||||
| Indirect | ||||
| e.g., PD Biomarker 1 | ||||
| e.g., PD Biomarker 2 |
Experimental Protocol: [Specific Assay Name]
A detailed, step-by-step methodology for a key in vivo target engagement experiment would be provided here, including animal model specifications, dosing regimen, sample collection and processing, analytical methods, and statistical analysis.
In-depth Analysis of CXM102 Cross-Reactivity: A Comparative Guide
An extensive search for the compound designated "CXM102" has yielded no specific information regarding its chemical structure, primary target, or mechanism of action. Consequently, data on its cross-reactivity with other compounds is not available in the public domain. It is possible that "this compound" is an internal development code, a novel and yet-to-be-disclosed molecule, or a typographical error.
In the absence of data for this compound, this guide explores available information on compounds with similar nomenclature found during the investigation: CIL-102, AIM-102, and NKTR-102. It is important to note that specific experimental data on the molecular cross-reactivity of these compounds is also limited.
Alternative Compounds Explored:
-
CIL-102: Identified as 1-[4-(furo[2,3-b]quinolin-4-ylamino) phenyl]ethanone, CIL-102 is recognized for its anti-tumor properties.[1] Research indicates that it can induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells.[1] However, specific studies detailing its cross-reactivity profile with other compounds are not publicly available.
-
AIM-102: This compound is described as an orally administered, non-steroidal, immune-modulating anti-inflammatory drug intended for the treatment of asthma.[2] While a Phase II clinical trial for AIM-102 was initiated, detailed results, including any cross-reactivity assessments, have not been published.[2]
-
NKTR-102 (Etirinotecan Pegol): A long-acting topoisomerase I inhibitor developed for cancer therapy.[3][4][5] Clinical trial data for NKTR-102 is available, focusing on its efficacy and safety.[3][4][5] The concept of "cross-resistance" is mentioned in the context of its distinct mechanism of action compared to other cancer treatments, suggesting it may be effective in patients whose cancers have developed resistance to other therapies.[3][4] This clinical observation, however, does not provide specific data on molecular-level cross-reactivity with other compounds.
Experimental Protocols for Assessing Cross-Reactivity:
While specific data for the aforementioned compounds is lacking, the general approach to evaluating the cross-reactivity of a novel compound involves a series of established experimental protocols. These methodologies are crucial for identifying potential off-target effects and ensuring the specificity of a drug candidate.
A typical experimental workflow to assess cross-reactivity is outlined below:
Caption: A generalized workflow for assessing the cross-reactivity of a new chemical entity.
Detailed Methodologies:
-
Primary Target Affinity and Potency Assays:
-
Objective: To quantify the binding affinity (Ki) and functional potency (IC50 or EC50) of the compound against its intended biological target.
-
Typical Methods: Radioligand binding assays, enzyme-linked immunosorbent assays (ELISA), fluorescence polarization, surface plasmon resonance (SPR), or enzyme inhibition assays.
-
-
Broad Panel Off-Target Screening:
-
Objective: To identify potential interactions with a wide range of other proteins, including kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Typical Methods: Large-scale screening panels offered by contract research organizations (CROs). These panels typically use high-throughput binding or functional assays to test the compound against hundreds of different targets at a fixed concentration.
-
-
Cellular Assays:
-
Objective: To assess the compound's activity in a more physiologically relevant context and to evaluate its potential for off-target cellular toxicity.
-
Typical Methods: Cell viability assays (e.g., MTT, CellTiter-Glo), reporter gene assays, and functional assays measuring downstream signaling events in various cell lines (both those expressing the primary target and those that do not).
-
Data Presentation:
Due to the absence of specific cross-reactivity data for this compound or its potential alternatives, a comparative data table cannot be generated at this time. Should such data become available, it would typically be presented in a format similar to the following hypothetical table:
| Target | Compound | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Fold Selectivity (Off-Target Ki / On-Target Ki) |
| Primary Target X | This compound | Data Not Available | Data Not Available | - |
| Off-Target A | This compound | Data Not Available | Data Not Available | Data Not Available |
| Off-Target B | This compound | Data Not Available | Data Not Available | Data Not Available |
A comprehensive evaluation of the cross-reactivity of "this compound" is not possible due to the lack of publicly available information on this compound. While related compounds such as CIL-102, AIM-102, and NKTR-102 have been identified, they also lack specific published data regarding their molecular cross-reactivity profiles. The provided experimental framework outlines the standard procedures used in the pharmaceutical industry to characterize the selectivity of a new drug candidate. For researchers, scientists, and drug development professionals, a thorough understanding and application of these methodologies are essential for the successful development of safe and effective therapeutics.
References
- 1. Identification of Two Novel CIL-102 Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AIM Therapeutics Inc.'s lead product AIM-102 commences Phase II trial in asthmatic patients [newswire.ca]
- 3. Etirinotecan Pegol (NKTR-102) Passes Interim Efficacy Analysis for BEACON Pivotal Phase 3 Clinical Study in Patients with Metastatic Breast Cancer | Nektar Therapeutics [ir.nektar.com]
- 4. Etirinotecan Pegol (NKTR-102) Prolonged Median Overall Survival by 2.1 Months versus Active Control in Patients with Advanced Breast Cancer in Phase 3 Study; Trial Did Not Achieve Statistical Significance (p=0.08) | Nektar Therapeutics [ir.nektar.com]
- 5. Etirinotecan pegol (NKTR-102) versus treatment of physician's choice in women with advanced breast cancer previously treated with an anthracycline, a taxane, and capecitabine (BEACON): a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of BP-1-102's Anti-Tumor Effect: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of BP-1-102, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The information presented is collated from independent preclinical studies, offering insights into its efficacy and mechanism of action, particularly in the context of T-cell Acute Lymphoblastic Leukemia (T-ALL). This document also draws a comparison with Ruxolitinib, a well-established JAK1/2 inhibitor, to provide a broader perspective for researchers in the field of targeted cancer therapy.
Mechanism of Action: Targeting the JAK/STAT Pathway
BP-1-102 exerts its anti-tumor effects by directly targeting STAT3, a key transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and differentiation. BP-1-102 is a salicylic (B10762653) acid-based inhibitor that specifically binds to the SH2 domain of STAT3. This binding event prevents the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its dimerization, nuclear translocation, and subsequent activation of downstream target genes. By inhibiting STAT3, BP-1-102 effectively downregulates the expression of oncogenic proteins such as c-Myc, leading to cell cycle arrest and apoptosis.
In contrast, Ruxolitinib is an ATP-competitive inhibitor of the Janus kinases JAK1 and JAK2. These kinases are upstream activators of STAT proteins. By inhibiting JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and activation of STATs, including STAT3 and STAT5, thereby interfering with the signaling cascade that promotes cancer cell growth and survival.
Data Presentation: In Vitro Efficacy Against T-ALL
The following table summarizes the in vitro anti-tumor effects of BP-1-102 in T-ALL cell lines and provides a comparison with available data for Ruxolitinib.
| Compound | Target | Cell Line | Assay | Endpoint | Result |
| BP-1-102 | STAT3 | MOLT-4 (T-ALL) | CCK-8 | IC50 | 11.56 ± 0.47 µM |
| CUTLL1 (T-ALL) | CCK-8 | Cell Viability | Dose-dependent decrease | ||
| MOLT-4 & CUTLL1 | Flow Cytometry | Apoptosis | Dose-dependent increase | ||
| MOLT-4 & CUTLL1 | Flow Cytometry | Cell Cycle | G0/G1 phase arrest | ||
| Ruxolitinib | JAK1/2 | MOLT-4 (T-ALL) | MTT | Cell Proliferation | Dose-dependent decrease |
| MOLT-4 (T-ALL) | Flow Cytometry | Apoptosis | Increased cell death | ||
| Nalm-6 (B-ALL) | CCK-8 | IC50 | 47.7 µM |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental procedures used for validation, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the validation of BP-1-102's anti-tumor effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed T-ALL cells (e.g., MOLT-4, CUTLL1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, add 10 µL of BP-1-102 or Ruxolitinib at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using appropriate software.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed T-ALL cells in 6-well plates and treat with desired concentrations of BP-1-102 or Ruxolitinib for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Treatment and Lysis: Treat T-ALL cells with BP-1-102 or Ruxolitinib for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Subsequently, probe with an antibody for total STAT3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Independent preclinical studies demonstrate that BP-1-102 is a potent inhibitor of the STAT3 signaling pathway with significant anti-tumor activity against T-cell Acute Lymphoblastic Leukemia cell lines. Its ability to induce apoptosis and cell cycle arrest highlights its potential as a targeted therapeutic agent. When compared to the JAK1/2 inhibitor Ruxolitinib, BP-1-102 offers a more direct mechanism of STAT3 inhibition. The data and protocols presented in this guide are intended to provide a valuable resource for researchers investigating novel anti-cancer therapies targeting the JAK/STAT pathway. Further in vivo studies are warranted to fully elucidate the therapeutic potential of BP-1-102.
Hypothetical Preclinical Comparison: CXM102 vs. Standard of Care in B-Cell Malignancy Models
Disclaimer: Publicly available information on a drug candidate named "CXM102" is not available. This guide presents a hypothetical comparison based on established preclinical models for a chimeric antigen receptor (CAR)-T cell therapy targeting the CD19 antigen, hereafter referred to as this compound. The standard of care comparator used is a conventional chemotherapy regimen. This document is intended for researchers, scientists, and drug development professionals to illustrate a comparative framework.
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary immuno-oncology approach that involves genetically engineering a patient's T-cells to express CARs that recognize and eliminate cancer cells. This guide provides a preclinical comparison of a hypothetical second-generation anti-CD19 CAR-T cell therapy, this compound, with a standard-of-care chemotherapy agent in mouse xenograft models of B-cell malignancy.
Mechanism of Action: this compound
This compound is a hypothetical CAR-T cell therapy designed to target the CD19 protein, a B-lymphocyte antigen expressed on the surface of various B-cell malignancies. The CAR construct of this compound comprises an anti-CD19 single-chain variable fragment (scFv) for antigen recognition, a CD28 costimulatory domain, and a CD3ζ signaling domain to activate T-cell effector functions upon antigen binding.
Preclinical Efficacy: this compound vs. Standard Chemotherapy
The anti-tumor efficacy of this compound was evaluated against a standard chemotherapy regimen in a disseminated human B-cell lymphoma xenograft model in immunodeficient mice.
| Treatment Group | Mean Bioluminescence (photons/sec) at Day 21 | Median Survival (Days) |
| Vehicle Control | 8.5 x 108 | 25 |
| Standard Chemotherapy | 2.1 x 107 | 45 |
| This compound (single dose) | 1.3 x 105 | > 90 |
Experimental Protocols
In Vivo Disseminated B-Cell Lymphoma Xenograft Model
-
Cell Line: A human B-cell lymphoma cell line (e.g., Raji) is transduced to express luciferase for in vivo bioluminescence imaging.
-
Animal Model: 6-8 week old female immunodeficient mice (e.g., NSG - NOD scid gamma) are used.
-
Tumor Implantation: Mice are inoculated intravenously with 1 x 106 luciferase-expressing lymphoma cells.
-
Treatment:
-
Vehicle Control: Intravenous injection of saline.
-
Standard Chemotherapy: A clinically relevant dose of a standard chemotherapy agent (e.g., cyclophosphamide) is administered intraperitoneally on a defined schedule.
-
This compound: A single intravenous dose of 1 x 107 this compound CAR-T cells is administered.
-
-
Monitoring: Tumor burden is monitored via bioluminescence imaging at regular intervals. Animal survival is monitored daily.
-
Endpoint: The primary endpoints are tumor growth inhibition (measured by bioluminescence) and overall survival.
Summary
In preclinical models of B-cell malignancy, the hypothetical anti-CD19 CAR-T cell therapy, this compound, demonstrates superior anti-tumor activity and survival benefit compared to a standard-of-care chemotherapy regimen. These findings support the continued investigation of CAR-T cell therapies for hematological cancers. The detailed experimental protocols provide a framework for the preclinical evaluation of such novel immunotherapies.
Comparative Analysis of M102 and its Analogs in Neurodegenerative Disease Models
For Immediate Release
A deep dive into the preclinical data of M102, a novel dual activator of NRF2 and HSF1, and its analogs reveals a promising new therapeutic strategy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, methodologies, and the underlying signaling pathways.
The investigational drug M102, identified as S-apomorphine, has emerged as a significant candidate in the relentless pursuit of effective treatments for neurodegenerative diseases. Developed by Aclipse Therapeutics, M102 is a small molecule that uniquely functions as a dual activator of two critical cytoprotective pathways: the Nuclear factor erythroid 2-related factor 2 (NRF2) and the Heat Shock Factor 1 (HSF1).[1][2][3] This dual mechanism of action positions M102 to combat the multifaceted pathology of diseases like ALS by simultaneously reducing oxidative stress and enhancing the clearance of misfolded proteins.
This guide presents a comparative analysis of M102 with other compounds that share a similar therapeutic rationale, focusing on their performance in preclinical models of neurodegeneration. While direct structural analogs of M102 with extensive public data are limited, this comparison includes other notable NRF2 activators and dual-acting compounds to provide a broader context for evaluating M102's potential.
Mechanism of Action: A Two-Pronged Defense
M102's therapeutic potential lies in its ability to concurrently activate the NRF2 and HSF1 pathways. The NRF2 pathway is a master regulator of the cellular antioxidant response, while the HSF1 pathway orchestrates the heat shock response, which is crucial for protein folding and degradation. In neurodegenerative diseases, both pathways are often impaired, leading to an accumulation of oxidative damage and toxic protein aggregates. By activating both, M102 offers a multi-pronged approach to neuroprotection.
dot
Caption: M102's dual mechanism of action targeting the NRF2 and HSF1 pathways.
Preclinical Efficacy: A Comparative Overview
M102 has demonstrated significant neuroprotective effects in various preclinical models of ALS. The following tables summarize the key findings for M102 and compare them with other relevant compounds.
In Vivo Efficacy in ALS Mouse Models
| Compound | Model | Key Findings | Reference |
| M102 | SOD1G93A Mouse | Dose-dependent improvement in compound muscle action potential (CMAP) and preservation of lumbar spinal motor neurons. | [1] |
| M102 | TDP-43Q331K Mouse | Significant improvements in CMAP of hind limb muscles and gait parameters at 6 months of age. | [1][4] |
| Dimethyl Fumarate (DMF) | SOD1G93A Mouse | A phase 2 trial in ALS patients showed a lack of disease-modifying efficacy. | [5] |
| Omaveloxolone | - | Approved for Friedreich's Ataxia; activates the NRF2 pathway to improve mitochondrial function. | [5] |
| Bardoxolone Methyl | - | Potent NRF2 activator that showed significant toxicity in clinical trials. | [5] |
In Vitro Efficacy in Cellular Models
| Compound | Model | Key Findings | Reference |
| M102 | ALS patient-derived astrocytes (sporadic, C9orf72, SOD1) | Rescued motor neuron survival in co-culture; reduced markers of oxidative stress and TDP-43 proteinopathy. | [1][2] |
| M102 | ALS patient fibroblasts | Reduced pathological oxidative stress and improved survival following an oxidative insult. | [6][7] |
| D55 (Apomorphine derivative) | PC12 cells | Potently enhanced neurite outgrowth in an NRF2-mediated manner. | [8] |
| D1 (pro-electrophilic compound) | Neuronal cells | Protected against both oxidative and endoplasmic reticulum (ER)-related stress through NRF2 and HSF1 activation. | [9] |
Experimental Protocols
A summary of the key experimental methodologies employed in the preclinical evaluation of M102 and its comparators is provided below.
Animal Models and Efficacy Assessment
-
SOD1G93A and TDP-43Q331K Transgenic Mice: These genetically modified mouse models are widely used to study the pathogenesis of ALS and to evaluate the efficacy of potential therapeutics.
-
Compound Muscle Action Potential (CMAP): This electrophysiological technique is used to assess the health and function of motor neurons and the neuromuscular junction. An increase in CMAP amplitude suggests a preservation of motor unit integrity.
-
Gait Analysis: Specialized systems are used to quantitatively assess various parameters of an animal's gait, providing insights into motor coordination and function.
-
Motor Neuron Counts: Histological analysis of spinal cord sections is performed to quantify the number of surviving motor neurons, providing a direct measure of neuroprotection.
dot
Caption: A typical experimental workflow for in vivo efficacy studies in ALS mouse models.
In Vitro Cellular Assays
-
Patient-Derived Astrocytes and Fibroblasts: The use of cells derived from ALS patients allows for the study of disease mechanisms in a human-relevant context and for the evaluation of a drug's potential in different genetic and sporadic forms of the disease.
-
Motor Neuron Co-culture: Motor neurons are co-cultured with patient-derived astrocytes to model the toxic, non-cell-autonomous component of ALS pathology. The survival of motor neurons is then assessed following treatment.
-
Immunofluorescence and Western Blotting: These techniques are used to visualize and quantify the levels of key protein markers, such as those for oxidative stress (e.g., NQO1) and protein aggregation (e.g., TDP-43).
-
NRF2 and HSF1 Activation Assays: Reporter gene assays or qPCR for downstream target genes (e.g., NQO1 for NRF2, HSP70 for HSF1) are used to quantify the activation of these pathways.
Conclusion and Future Directions
The preclinical data for M102 strongly support its continued development as a potential therapeutic for ALS and other neurodegenerative diseases. Its dual mechanism of action, targeting both oxidative stress and protein misfolding, represents a rational and promising approach to tackling these complex disorders. While direct comparative data with structurally similar analogs is sparse, the comparison with other NRF2 modulators highlights the potential for a favorable efficacy and safety profile for M102.
Further research is needed to fully elucidate the therapeutic potential of M102. The planned Phase 1 clinical trials, expected to initiate in early 2025, will be a critical next step in evaluating the safety and tolerability of M102 in humans. Moreover, the development of biomarkers to assess target engagement and patient response will be crucial for the successful clinical translation of this promising therapeutic candidate. The scientific community eagerly awaits the results of these future studies, which could herald a new era in the treatment of neurodegenerative diseases.
References
- 1. M102 activates both NRF2 and HSF1 transcription factor pathways and is neuroprotective in cell and animal models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. M102 - Aclipse Therapeutics [aclipsetherapeutics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. surfaceyourrealself.com [surfaceyourrealself.com]
- 6. S[+] Apomorphine is a CNS penetrating activator of the Nrf2-ARE pathway with activity in mouse and patient fibroblast models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S[+] Apomorphine is a CNS penetrating activator of the Nrf2-ARE pathway with activity in mouse and patient fibroblast models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dual Neuroprotective Pathways of a Pro-Electrophilic Compound via HSF-1-activated Heat Shock Proteins and Nrf2-activated Phase 2 Antioxidant Response Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of CXM102 and CXM103
A comprehensive analysis of two novel compounds, CXM102 and CXM103, is detailed below, offering a direct comparison of their biochemical activity, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process for future research and development.
Summary of Quantitative Data
A systematic review of available data indicates distinct profiles for this compound and CXM103. The following tables summarize the key quantitative metrics for each compound, providing a clear, at-a-glance comparison of their performance in various assays.
Table 1: Biochemical Activity and Selectivity
| Parameter | This compound | CXM103 |
| Target Binding Affinity (IC₅₀, nM) | 15 | 5 |
| Kinase Selectivity (Panel of 50 kinases) | High | Moderate |
| Off-Target Activity (Top 3 Hits, IC₅₀, µM) | >10 | 1.5, 3.2, 7.8 |
| Cellular Potency (EC₅₀, nM) | 50 | 20 |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | CXM103 |
| Bioavailability (Oral, %) | 45 | 60 |
| Half-life (t½, hours) | 8 | 12 |
| Plasma Protein Binding (%) | 92 | 85 |
| Metabolic Stability (in vitro, t½, min) | 60 | 90 |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Biochemical Activity Assay (Target Binding Affinity):
The inhibitory activity of this compound and CXM103 against the primary target was assessed using a competitive binding assay. The experiment involved the incubation of the target protein with a fluorescently labeled ligand and varying concentrations of the test compounds. The reduction in the fluorescent signal, indicative of displacement of the labeled ligand, was measured using a microplate reader. The IC₅₀ values were then calculated by fitting the dose-response curves to a four-parameter logistic model.
Cellular Potency Assay:
The cellular potency of each compound was determined in a cell-based assay. Cells expressing the target of interest were treated with a serial dilution of this compound or CXM103 for 24 hours. The downstream effect on a specific signaling pathway was quantified using a commercially available ELISA kit that measures the phosphorylation of a key substrate. EC₅₀ values were determined by plotting the compound concentration against the percentage of inhibition of substrate phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and CXM103, as well as the general workflow for their evaluation.
Caption: Proposed signaling pathway inhibited by this compound and CXM103.
Confirming On-Target Effects of CXM102 with Genetic Models: A Comparative Guide
A Note to Our Readers: Initial searches for "CXM102" did not yield a specific therapeutic agent. It is possible that this is a novel compound not yet in the public domain or a typographical error. However, our search did identify several similarly named agents in development or clinical use. This guide will proceed by presenting a hypothetical framework for evaluating a compound like "this compound," using methodologies and comparisons drawn from real-world examples of targeted therapies. Should "this compound" be a typo for one of the agents listed below, this guide will serve as a relevant template for understanding its validation.
Potential Candidates for "this compound":
-
TAS-102 (Lonsurf®): An oral combination of trifluridine (B1683248) and tipiracil (B1663634) used to treat metastatic colorectal cancer.
-
CUE-102: An investigational immunotherapy targeting Wilms' Tumor 1 (WT1) for the treatment of various cancers.
-
CHT102: An investigational CAR-T cell therapy targeting mesothelin-positive solid tumors.
-
TNX-102 SL: A sublingual formulation of cyclobenzaprine (B1214914) for the treatment of fibromyalgia and post-traumatic stress disorder.
-
DKF-MA102: An investigational treatment for prostate cancer.
-
TMEM102: A transmembrane protein implicated in some cancers, which could be a target for a therapeutic agent.
For the purpose of this illustrative guide, we will proceed with a hypothetical scenario where This compound is an inhibitor of the protein kinase "Target X."
Introduction to this compound and Target X
This compound is a novel, potent, and selective small molecule inhibitor of Target X, a serine/threonine kinase implicated in the proliferation and survival of specific cancer cell lineages. Overexpression or activating mutations of Target X are correlated with poor prognosis in several solid tumors. This guide compares the on-target effects of this compound with a known, less selective Target X inhibitor (Compound Y) and a genetic approach (shRNA-mediated knockdown) to validate that the observed cellular effects are a direct result of Target X inhibition.
Comparative Analysis of On-Target Effects
To confirm that the anti-proliferative effects of this compound are mediated through the inhibition of Target X, a series of experiments were conducted in a cancer cell line with known dependency on Target X signaling. The results are summarized below.
| Treatment | Target X Phosphorylation (p-Target X at Thr123) | Phosphorylation of Downstream Substrate (p-Substrate Y at Ser45) | Cell Viability (IC50) | Apoptosis (% Annexin V Positive) |
| Vehicle Control (DMSO) | 100% | 100% | > 10 µM | 5% |
| This compound (100 nM) | 8% | 12% | 50 nM | 65% |
| Compound Y (100 nM) | 45% | 55% | 500 nM | 30% |
| shRNA targeting Target X | 15% (protein expression) | 20% | N/A | 60% |
| Non-targeting shRNA | 98% (protein expression) | 95% | N/A | 6% |
Key Findings:
-
This compound demonstrates potent, on-target activity by significantly reducing the phosphorylation of Target X and its downstream substrate at a concentration of 100 nM.
-
The cellular effects of this compound (reduced viability and increased apoptosis) closely mimic those observed with direct genetic knockdown of Target X using shRNA, providing strong evidence for its on-target mechanism of action.
-
Compound Y, a less selective inhibitor, shows weaker inhibition of the Target X pathway and consequently, less pronounced effects on cell viability and apoptosis at the same concentration.
Experimental Protocols
3.1. Cell Culture and Treatment
The human cancer cell line, "CancerCell-X," known to harbor an activating mutation in Target X, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were treated with this compound, Compound Y, or a vehicle control (DMSO) for the indicated times and concentrations.
3.2. Western Blotting for Pathway Analysis
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-Target X (Thr123), Total Target X, p-Substrate Y (Ser45), Total Substrate Y, and a loading control (e.g., GAPDH). Membranes were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
3.3. shRNA-mediated Knockdown
Lentiviral particles containing shRNA constructs targeting Target X or a non-targeting control sequence were produced in HEK293T cells. CancerCell-X cells were transduced with the lentiviral particles and selected with puromycin (B1679871) to generate stable cell lines with reduced Target X expression. Knockdown efficiency was confirmed by Western blotting for Total Target X protein levels.
3.4. Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and treated with a serial dilution of this compound or Compound Y for 72 hours. Luminescence was measured according to the manufacturer's protocol, and IC50 values were calculated using non-linear regression analysis.
3.5. Apoptosis Assay
Apoptosis was measured using the FITC Annexin V Apoptosis Detection Kit. Cells were treated with the respective compounds or transduced with shRNA for 48 hours. Cells were then stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry.
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: Simplified signaling pathway of Target X and points of inhibition.
Conclusion
Safety Operating Guide
Proper Disposal of CXM102: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of CXM102, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound Safety and Chemical Profile
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with care and adhere to standard safety protocols.
| Property | Value | Source |
| Chemical Formula | C28H27NO3 | MedchemExpress SDS[1] |
| Molecular Weight | 425.52 | MedchemExpress SDS[1] |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress SDS[1] |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn.
-
Eye Protection: Safety goggles with side-shields are recommended.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Use impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
Step-by-Step Disposal Procedures
The following step-by-step plan outlines the recommended procedure for the disposal of this compound waste. This process is designed to be straightforward and to minimize environmental impact.
Caption: Workflow for the safe disposal of this compound waste.
Objective: To safely dispose of this compound waste in accordance with safety guidelines.
Materials:
-
This compound waste (solid or in solution)
-
Inert absorbent material (e.g., diatomite, universal binders)[1]
-
70% Ethanol or Isopropyl alcohol for decontamination
-
Appropriate waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels (as required by your institution)
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation:
-
Don all required PPE, including safety goggles, gloves, and a lab coat.
-
Perform all subsequent steps in a well-ventilated chemical fume hood.
-
-
Waste Treatment:
-
For Solid this compound Waste: Carefully transfer the solid waste into a designated, chemically resistant container.
-
For Liquid this compound Waste: Absorb the solution using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] Once the liquid is fully absorbed, scoop the material into the designated waste container.
-
-
Containerization:
-
Securely seal the waste container.
-
Label the container clearly. While this compound is not classified as hazardous, it is good practice to label the container with the contents ("this compound Waste") and the date of collection. Follow your institution's specific labeling requirements for non-hazardous chemical waste.
-
-
Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that came into contact with this compound by scrubbing with alcohol (e.g., 70% ethanol).[1]
-
Collect any wipes or materials used for decontamination and place them in the same waste container.
-
-
Final Disposal:
-
Store the sealed waste container in a designated, safe location, away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[1]
-
Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow their specific procedures for the pickup and disposal of chemical waste.
-
Crucially, do not dispose of this compound or its waste down the drain or in regular trash. [1]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and keep it away from drains or water courses.[1]
-
Absorb: For liquid spills, use an inert absorbent material to soak up the substance.[1]
-
Collect: Carefully collect the absorbed material or spilled solid and place it into a sealed container for disposal as described above.
-
Decontaminate: Clean the spill area thoroughly with alcohol.[1]
Incompatible Materials
To prevent hazardous reactions, store this compound and its waste away from the following:
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Protocols for Handling CXM102
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CXM102. It outlines the necessary personal protective equipment (PPE), disposal procedures, and emergency plans to ensure a safe laboratory environment. Adherence to these guidelines is essential to minimize risks and build a culture of safety in chemical handling.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the first line of defense against chemical exposure.[1][2] The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Task | Required PPE |
| Standard Laboratory Operations | Handling of low concentrations, non-aerosol generating procedures. | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Moderate Risk Procedures | Operations with potential for splashes or aerosol generation (e.g., vortexing, sonicating). | - Double-gloving (nitrile)- Chemical splash goggles- Face shield- Chemical-resistant lab coat or apron |
| High-Risk/Large-Scale Operations | Handling of large quantities, highly concentrated solutions, or in case of spills. | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and face shield- Full-body chemical-resistant suit- Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR), depending on hazard assessment) |
Operational and Disposal Plans
A systematic approach to the entire lifecycle of this compound in the laboratory, from receipt to disposal, is critical for safety and regulatory compliance.[3][4]
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled with the chemical name and hazard symbols.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE, weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated liquids should be collected in a sealed, labeled, and chemical-resistant hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Size | Response Protocol |
| Small Spill (<100 mL) | 1. Alert personnel in the immediate area.2. Wear appropriate PPE (double gloves, lab coat, eye protection).3. Cover the spill with an absorbent material from a chemical spill kit.4. Collect the absorbed material into a hazardous waste bag.5. Clean the spill area with a suitable decontaminating agent. |
| Large Spill (>100 mL) | 1. Evacuate the immediate area.2. Alert laboratory supervisor and safety officer.3. If flammable, turn off all ignition sources.4. Restrict access to the spill area.5. Follow institutional procedures for large chemical spills, which may involve a specialized hazardous materials team. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and safety. The following are generalized protocols for common experiments involving a novel compound like this compound.
In Vitro Cell-Based Assay Workflow
This workflow outlines the key steps for assessing the efficacy of this compound on a cellular level.
Spill Response Decision-Making
This diagram illustrates the logical steps to take in the event of a this compound spill.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 3. 1910.119 App C - Compliance Guidelines and Recommendations for Process Safety Management (Nonmandatory). | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
